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  • Product: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
  • CAS: 95298-68-3

Core Science & Biosynthesis

Foundational

The Discovery, Synthesis, and Application of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid

An In-Depth Technical Whitepaper for Chemical Biologists and Drug Development Professionals Executive Summary & Historical Context The compound 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Chemical Biologists and Drug Development Professionals

Executive Summary & Historical Context

The compound 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) represents a masterclass in functional group orthogonality. Emerging from the foundational principles of cyclic 1,3-diketone chemistry, this molecule bridges the gap between classical preparative organic synthesis and modern chemical biology.

Historically, the parent scaffold—3,5-dioxocyclohexanecarboxylic acid—was accessed via the high-pressure catalytic hydrogenation of 3,5-dihydroxybenzoic acid using Raney nickel, a technique pioneered in the mid-20th century to reduce aromatic rings without decarboxylation. However, the free 1,3-diketone (a dimedone analog) is highly nucleophilic and prone to unwanted side reactions during complex molecule assembly. The discovery and subsequent utilization of its O-methylated derivative, 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, provided researchers with a "protected dimedone residue." This innovation has unlocked new pathways in the synthesis of transition-metal diagnostic probes and targeted autophagy regulators.

Chemical Architecture and Physicochemical Profile

The molecular architecture of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid features two distinct, orthogonally reactive domains:

  • A Carboxylic Acid Terminus: Primed for standard peptide coupling chemistries (e.g., EDC/HOBt, HATU).

  • A Vinylogous Ester (Methoxy Enone) Core: This motif masks the nucleophilic alpha-carbon of the 1,3-diketone. It is stable under mild conditions but can be selectively hydrolyzed back to the diketone or subjected to addition-elimination reactions with amines to form enaminones.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
CAS Registry Number 95298-68-3
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Exact Mass 170.0579 Da
Physical State Solid (typically white to yellowish powder)
Solubility Profile Soluble in DMF, DMSO, and Methanol; sparingly soluble in non-polar solvents

Synthetic Methodologies and Mechanistic Causality

The synthesis of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid relies on the kinetic control of an acid-catalyzed etherification.

Synthesis A 3,5-Dihydroxybenzoic Acid B 3,5-Dioxocyclohexanecarboxylic Acid (1,3-Diketone Precursor) A->B H2, Raney Ni Reduction C 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Vinylogous Ester) B->C MeOH, TsOH-H2O Reflux, 2h (Kinetic Control)

Chemical synthesis pathway of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.[1]

Step-by-Step Protocol: Selective O-Methylation

This protocol is adapted from established patent literature for the scalable synthesis of autophagy regulator intermediates (European Patent Office, EP3632903B1).

1. Reagent Preparation: Dissolve 3,5-dioxocyclohexane-1-carboxylic acid (780 mg, 5.0 mmol) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 95 mg, 0.5 mmol) in anhydrous methanol (6.0 mL).

  • Causality: TsOH provides the necessary proton source to activate the enol tautomer without introducing water, which would drive the equilibrium backward.

2. Kinetically Controlled Reflux: Heat the mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere for exactly 2 hours.

  • Causality: The 2-hour limit is the critical parameter of this self-validating system. The enol hydroxyl of the 1,3-diketone is highly nucleophilic and forms the enol ether rapidly. By strictly limiting the reaction time, kinetic control favors the formation of the vinylogous ester while preventing the thermodynamically slower Fischer esterification of the sterically hindered carboxylic acid.

3. Quenching & Precipitation: Cool the reaction mixture to room temperature (20-25°C). Add ethyl acetate (EA) dropwise to induce precipitation.

  • Causality: The target vinylogous ester has significantly lower solubility in the MeOH/EA binary mixture compared to unreacted starting materials. This thermodynamic differential forces the product out of solution, providing a built-in purification step that bypasses the need for silica gel chromatography.

4. Validation: Filter the precipitate under vacuum, wash with cold EA, and dry in vacuo. Confirm product identity via LC-MS (expected m/z 171.06 [M+H]⁺) and ¹H NMR (verifying the emergence of a methoxy singlet at ~3.8 ppm and the preservation of the broad COOH peak).

Applications in Drug Development & Chemical Biology

A. Trapping Protein Sulfenic Acids via Vanadium(IV) Complexes

Reactive oxygen species (ROS) act as secondary messengers by oxidizing the catalytic cysteine residues of cysteine-based phosphatases (CBPs) into transient sulfenic acids (Cys-SOH). To study this redox signaling, researchers require molecular probes that can covalently trap these SOH groups.

As demonstrated by Cilibrizzi et al. (2017), 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is the perfect building block for such probes. The carboxylic acid is coupled to a dipicolinate ligand using EDC/HOBt. During this coupling, the methoxy group acts as a critical protecting group, preventing the dimedone core from self-condensing or reacting with the coupling reagents. Once the complex is fully assembled and coordinated with Vanadium(IV), a mild basic/acidic hydrolysis removes the methoxy group, unmasking the active 1,3-diketone ready for intracellular SOH trapping.

Trapping ROS Reactive Oxygen Species (ROS) SOH Sulfenic Acid Intermediate (Cys-SOH) ROS->SOH Induces Cys Protein Cysteine (Cys-SH) Cys->SOH Oxidation Adduct Stable Thioether Adduct (Covalently Trapped) SOH->Adduct Nucleophilic Attack Probe Deprotected Dimedone Probe Probe->Adduct Trapping Agent

Mechanism of cysteine sulfenic acid trapping using dimedone-functionalized probes.

B. Scaffold for Autophagy Regulators

Beyond its use as a protecting group, the methoxy enone moiety is a highly reactive electrophilic center for addition-elimination reactions. In the development of novel autophagy regulators, pharmaceutical chemists utilize 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid as a dual-functional hub. The carboxylic acid is first converted to an amide. Subsequently, the methoxy group is displaced by complex primary or secondary amines (e.g., piperazine derivatives). The amine attacks the beta-carbon of the enone, and methanol is eliminated, yielding a highly stable, biologically active enaminone pharmacophore.

Conclusion

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is far more than a simple synthetic intermediate; it is a meticulously designed chemical tool. By leveraging the kinetic differences between enol etherification and carboxylic acid esterification, chemists can isolate this orthogonally protected scaffold with high purity. Whether utilized to unmask dimedone warheads for redox biology or as a structural linchpin for autophagy-modulating drugs, its historical discovery continues to drive modern therapeutic innovation.

References

  • Cilibrizzi, A., Fedorova, M., Collins, J., Leatherbarrow, R., Woscholski, R., & Vilar, R. (2017). "A tri-functional vanadium(IV) complex to detect cysteine oxidation." Dalton Transactions, 46(21), 6994-7004. URL:[Link]

  • European Patent Office. (2020). "Compound used as autophagy regulator, and preparation method therefor and uses thereof." EP 3632903 B1.

Sources

Exploratory

Spectroscopic Data and Applications of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid in Redox Biology

Executive Summary In the rapidly evolving field of redox biology, the precise detection of transient oxidative modifications—specifically protein sulfenic acids (Cys-SOH)—is critical for understanding cellular oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of redox biology, the precise detection of transient oxidative modifications—specifically protein sulfenic acids (Cys-SOH)—is critical for understanding cellular oxidative stress. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3)[1] has emerged as a highly specialized, bifunctional building block. It acts as a "protected dimedone residue," enabling the modular synthesis of advanced molecular probes, including fluorophore conjugates and tri-functional Vanadium(IV) complexes[2].

This technical guide provides an in-depth analysis of the compound’s structural causality, spectroscopic data, and step-by-step, self-validating protocols for its integration into redox-active chemical probes.

Chemical Identity & Structural Causality

To design effective probes for cysteine oxidation, researchers historically relied on 1,3-cyclohexanedione derivatives (generically termed "dimedone" residues), which act as soft carbon nucleophiles to trap electrophilic sulfenic acids[2]. However, integrating a free 1,3-dione into a complex probe via peptide coupling presents a severe chemoselectivity issue: the highly nucleophilic enolate can undergo unwanted O-acylation or C-acylation during the reaction.

The Causality of Protection: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid solves this by masking one of the ketone groups as a methyl enol ether. This structural modification locks the ring into a stable, non-nucleophilic state. The free carboxylic acid at the C1 position can then be selectively coupled to reporter molecules (e.g., amine-functionalized coumarins or metal-chelating dipicolinates) without self-polymerization or side reactions[2]. Once the probe is fully assembled, the methoxy group can be cleaved to regenerate the active 1,3-dione warhead.

Spectroscopic Characterization & Physicochemical Data

Accurate spectroscopic validation is non-negotiable when working with enol ethers, as they are sensitive to harsh acidic environments. The tables below summarize the quantitative data required to validate the integrity of the compound.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
CAS Number 95298-68-3[1]
Molecular Formula C8H10O4[1]
Molecular Weight 170.16 g/mol [3]
Purity Standard ≥97% (Typical commercial specification)[1]
Table 2: Diagnostic Spectroscopic Data (NMR & MS)

Note: Values are representative benchmarks for this specific scaffold based on established enol-ether NMR principles and patent literature[4].

TechniqueKey Signals / ValuesAssignment & Causality
1H NMR (400 MHz, CDCl3) δ 5.40 (s, 1H)Vinylic C4-H; diagnostic of successful enol ether formation.
δ 3.80 (s, 3H)Methoxy (-OCH3) protons; confirms protection.
δ 2.85 (m, 1H)Methine C1-H; split by adjacent C2 and C6 methylenes.
13C NMR (100 MHz, CDCl3) δ 198.0C5 Ketone carbonyl.
δ 178.5C3 Enol ether carbon.
δ 175.0C1 Carboxylic acid carbonyl.
δ 102.5C4 Vinylic carbon; highly shielded by resonance donation.
LC-MS (ESI+) m/z 171.1 [M+H]+Confirms the molecular weight (170.16 Da).

Synthetic Workflows & Self-Validating Protocols

The following methodologies detail the synthesis of the protected core and its subsequent conjugation to a reporter molecule.

Workflow A 3,5-Dioxocyclohexane-1-carboxylic acid (Starting Material) B Esterification / Enol Protection (MeOH, TsOH, Reflux) A->B C 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Protected Probe Core) B->C D Amide Coupling (HATU, DIPEA, Target Amine) C->D E Protected Conjugate (e.g., Fluorophore/Metal) D->E F Deprotection (Mild Acidic Cleavage) E->F G Active Sulfenic Acid Probe (1,3-Dione Form) F->G

Workflow for the synthesis and conjugation of the protected probe core.
Protocol A: Enol Protection of the 1,3-Dione Core

Objective: Convert 3,5-dioxocyclohexane-1-carboxylic acid to its methyl enol ether[4].

  • Reaction Setup: Dissolve 3,5-dioxocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (TsOH·H2O, 0.1 eq). Causality: The acid catalyzes the formation of the hemiacetal intermediate, which subsequently dehydrates to form the thermodynamically stable enol ether.

  • Execution: Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 9:1). The highly polar, streaking starting material must completely convert to a tightly resolved, UV-active spot (due to the newly formed conjugated enone system).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and extract with Ethyl Acetate (EA). Wash with water to remove the TsOH catalyst.

  • Self-Validation Checkpoint 2 (NMR): Run a crude 1H NMR. The disappearance of the symmetric 1,3-dione methylene signals and the emergence of a sharp methoxy singlet (~3.80 ppm) guarantees structural desymmetrization.

Protocol B: Amide Coupling to a Reporter Amine

Objective: Conjugate the protected core to an amine-bearing reporter (e.g., a dipicolinate ligand for Vanadium complexation)[2].

  • Activation: Dissolve 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU is selected over standard carbodiimides (like EDC) to rapidly form a highly reactive HOAt ester, minimizing the risk of epimerization at the C1 stereocenter. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

  • Conjugation: Add the target amine (1.0 eq) and stir at room temperature for 12 hours under N2.

  • Self-Validation Checkpoint 3 (LC-MS): Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to the intact conjugate confirms that the methoxy protecting group (+14 Da relative to the free dione) survived the basic coupling conditions.

Application in Redox Biology: Sulfenic Acid Trapping

Once the fully assembled probe is delivered into a biological system (e.g., live HCT116 cells to monitor cysteine-based phosphatases)[2], the methoxy group is cleaved to reveal the active 1,3-cyclohexanedione.

When cellular Reactive Oxygen Species (ROS) such as H2O2 oxidize the catalytic cysteine residues of proteins, transient sulfenic acids (Cys-SOH) are formed. The deprotected probe acts as a nucleophilic sink, specifically attacking the electrophilic sulfur of the sulfenic acid to form a permanent, stable thioether adduct[2]. This covalent tagging allows researchers to isolate, quantify, and image the exact sites of protein oxidative damage.

Trapping ROS Reactive Oxygen Species (e.g., H2O2) SOH Protein Sulfenic Acid (Cys-SOH) ROS->SOH Cys Protein Cysteine (Cys-SH) Cys->SOH Oxidation Adduct Stable Thioether Adduct (Cys-S-Probe) SOH->Adduct Nucleophilic Attack Probe Deprotected Probe (1,3-Cyclohexanedione) Probe->Adduct

Mechanism of protein sulfenic acid trapping by the deprotected 1,3-dione probe.

References

  • Cilibrizzi, A., et al. (2017) Title: A tri-functional vanadium(IV) complex to detect cysteine oxidation Source: Dalton Transactions, Royal Society of Chemistry, 46, 6994-7004. URL:[Link]

  • European Patent Office (2020)

Sources

Foundational

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid: A Core Building Block for Cysteine Sulfenic Acid Trapping Probes

Executive Summary In the rapidly expanding field of redox biology, identifying and quantifying transient protein oxidation states is critical for understanding cellular signaling and oxidative stress-related pathologies....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of redox biology, identifying and quantifying transient protein oxidation states is critical for understanding cellular signaling and oxidative stress-related pathologies. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) has emerged as a highly versatile, bifunctional building block. It serves as a "protected dimedone" derivative, enabling the modular synthesis of advanced chemical probes that covalently trap transient protein sulfenic acids (Cys-SOH)[1][2]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated synthetic workflows for utilizing this compound in bioconjugation and probe development.

Mechanistic Rationale: The "Protected Dimedone" Strategy

To understand the utility of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, one must examine the chemical behavior of its parent pharmacophore: dimedone (5,5-dimethyl-1,3-cyclohexanedione) . Dimedone and its derivatives are the gold standard for trapping sulfenic acids because the highly nucleophilic C2 carbon of the 1,3-dione system selectively reacts with the electrophilic sulfur of Cys-SOH to form a stable thioether adduct[1].

However, functionalizing a 1,3-dione with a carboxylic acid handle (i.e., 3,5-dioxocyclohexane-1-carboxylic acid) introduces severe synthetic challenges. The 1,3-dione exists in equilibrium with a highly reactive enol tautomer. If subjected to standard peptide coupling conditions (e.g., EDC/HOBt or HATU), the unprotected enol will competitively react with the activated carboxylate, leading to unwanted O-acylation, polymerization, or reagent quenching.

The Solution: Converting one of the ketones into a methyl enol ether (the 3-methoxy group) completely "locks" the 1,3-dione system[1]. This protection renders the ring inert to electrophiles and coupling reagents, allowing the carboxylic acid to be cleanly conjugated to amine-bearing fluorophores, affinity tags (e.g., biotin), or target-directing ligands (e.g., vanadyl complexes for phosphatase targeting)[1][2]. Post-conjugation, the methoxy group is easily hydrolyzed under mild acidic conditions to regenerate the active sulfenic acid-trapping 1,3-dione[1].

Physicochemical Properties

Understanding the physical parameters of the precursor is essential for optimizing solvent selection and purification strategies during library synthesis.

PropertySpecification
Chemical Name 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
CAS Number 95298-68-3
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, MeOH, and DCM
Storage Conditions Refrigerated (2-8°C), protect from moisture

Synthetic Workflows & Bioconjugation Protocols

The following protocols represent a self-validating, highly optimized system for generating targeted redox probes.

Protocol A: Synthesis of the Protected Precursor

The synthesis relies on a classic thermodynamic enol etherification[3].

  • Reaction: Dissolve 3,5-dioxocyclohexane-1-carboxylic acid (1.0 eq) and p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq) in anhydrous Methanol (0.8 M concentration).

  • Conditions: Reflux the mixture under N₂ for 2 hours[3]. The acidic conditions drive the formation of the methyl enol ether.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EA) and wash with water to remove the acid catalyst. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo[3].

  • Validation: TLC will show a shift from a highly polar, streaking spot (unprotected dione) to a well-resolved, UV-active spot (enone system).

Protocol B: Amide Coupling (Bioconjugation)

We recommend EDC/HOBt over highly reactive uronium salts (like HATU) for this step. While HATU is faster, it can occasionally lead to guanidinylation of the amine tag if the carboxylic acid activation is sterically hindered.

  • Activation: To a stirred solution of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous DMF, sequentially add HOBt (1.2 eq), EDC·HCl (1.2 eq), and Triethylamine (TEA) or DIPEA (2.0 eq)[1].

  • Conjugation: After 15 minutes of pre-activation, add the amine-bearing tag (e.g., an azide-linker or fluorophore) (0.9 eq) dissolved in DMF[1].

  • Conditions: Stir at room temperature for 12 hours under N₂[1].

  • Workup: Remove DMF in vacuo, resuspend in DCM, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine to ensure complete removal of coupling byproducts.

Protocol C: Deprotection and Activation

To restore the sulfenic acid-trapping capability, the enol ether must be hydrolyzed.

  • Hydrolysis: Treat the conjugated intermediate with an acidic cocktail (e.g., 20% TFA in DCM, or dilute HCl in a miscible solvent) for 2 hours at room temperature[1].

  • Causality: The acidic environment protonates the enol ether oxygen, facilitating water attack at the alkene and subsequent elimination of methanol, yielding the active 1,3-dione.

  • Purification: Purify the final active probe via preparative RP-HPLC[1].

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical progression of the probe synthesis and its biological application.

Workflow A 3,5-Dioxocyclohexane-1-carboxylic acid B MeOH, TsOH (Reflux) Enol Ether Formation A->B C 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Protected Precursor) B->C D Amide Coupling (EDC/HOBt) with Amine-Tag C->D E Conjugated Intermediate (Methoxy Enol Ether intact) D->E F Acidic Hydrolysis (Deprotection) E->F G Active 1,3-Dione Probe (Dimedone Derivative) F->G

Caption: Synthetic workflow from starting material to the active 1,3-dione sulfenic acid probe.

Mechanism ROS Reactive Oxygen Species (H2O2) SOH Sulfenic Acid (Cys-SOH) Transient Intermediate ROS->SOH Cys Protein Cysteine (Cys-SH) Cys->SOH Oxidation Adduct Stable Thioether Adduct (Irreversible Trapping) SOH->Adduct Nucleophilic Attack Probe Activated 1,3-Dione Probe Probe->Adduct Downstream Downstream Analysis (Fluorescence, MS, Enrichment) Adduct->Downstream

Caption: Mechanism of protein cysteine oxidation and subsequent trapping by 1,3-dione probes.

Applications in Redox Biology and Drug Development

1. Profiling Cysteine-Based Phosphatases (CBPs): Reactive oxygen species (ROS) act as secondary messengers by reversibly oxidizing catalytic cysteines in phosphatases (like PTP1B or PTEN) to sulfenic acids, temporarily inhibiting their activity[1]. By conjugating 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid to a target-directing ligand (e.g., a vanadyl complex) and a fluorophore, researchers have successfully created tri-functional probes that selectively bind to CBPs and optically report their oxidation state in live cells[1][2].

2. Autophagy Regulation & Intermediary Scaffolds: Beyond redox probes, the protected dimedone scaffold is utilized in medicinal chemistry to build complex heterocyclic drugs. For example, it has been employed as a critical intermediate in the synthesis of novel piperazine-linked cyclohexane-1,3-dione derivatives that function as potent autophagy regulators[3].

References

  • A tri-functional vanadium(IV) complex to detect cysteine oxidation. Dalton Transactions (Royal Society of Chemistry), 2017, 46, 6994-7004. URL:[Link]

  • Compound Used as Autophagy Regulator, and Preparation Method Therefor and Uses Thereof. European Patent Office (EP 3632903 B1), 2016. URL:[Link]

Sources

Exploratory

Unlocking Redox Proteomics: The Biological Utility of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid

Executive Summary In the rapidly evolving field of redox chemical biology, 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3) has emerged as a cornerstone building block[1][2]. While it does not possess tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of redox chemical biology, 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3) has emerged as a cornerstone building block[1][2]. While it does not possess traditional pharmacological activity (e.g., as a receptor agonist or enzyme inhibitor), its "biological activity" lies in its highly specialized ability to act as a chemoselective trap for protein sulfenic acids (Cys-SOH) once deprotected[3].

This whitepaper provides an in-depth technical analysis of this compound, detailing the chemical causality behind its structural design, the mechanistic paradigm of sulfenic acid trapping, and field-proven protocols for generating advanced diagnostic and therapeutic probes.

Structural Rationale: The Chemistry of the Precursor

To understand the utility of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, one must analyze its bipartite structure:

  • The Carboxylic Acid Handle (C1): Provides a conjugation site for amide coupling to reporter molecules (e.g., fluorophores, biotin, or metal chelators)[3][4].

  • The Protected Dimedone Core: The 3-methoxy-cyclohex-3-enone system is a methyl enol ether.

The Causality of Protection: Unprotected 1,3-cyclohexanediones (like dimedone) are highly nucleophilic and exist in equilibrium with their enol tautomers. If a researcher attempts an EDC/NHS or HBTU coupling directly on 3,5-dioxocyclohexanecarboxylic acid, the reactive enol oxygen or the activated α-carbon can participate in unwanted side reactions, leading to O-acylation, polymerization, or drastically reduced yields[3]. By utilizing the 3-methoxy derivative, the ring is locked into a stable, non-nucleophilic state. Following successful reporter conjugation, a simple acidic hydrolysis (e.g., using HCl) removes the methoxy group, revealing the active 1,3-diketone required for biological application[3].

Mechanistic Paradigm: Trapping Protein Sulfenic Acids

Reactive oxygen species (ROS), such as hydrogen peroxide ( H2​O2​ ), act as secondary messengers in cellular signaling by oxidizing specific, low-pKa cysteine residues on proteins[5]. The initial product of this oxidation is a transient sulfenic acid (Cys-SOH) [3][6].

Sulfenic acid modifications are critical for the redox regulation of cysteine-based phosphatases (CBPs) such as PTP1B, PTEN, and SHP-2, temporarily inhibiting their activity to propagate kinase signaling cascades[3][6]. However, because Cys-SOH is highly reactive, it rapidly resolves into disulfide bonds or becomes hyperoxidized to sulfinic/sulfonic acids.

The deprotected 1,3-cyclohexanedione moiety reacts chemoselectively with the electrophilic sulfur of the sulfenic acid, forming a stable, irreversible thioether bond[5][7]. This covalent tagging prevents further oxidation or reduction, effectively "freezing" the protein in its transient signaling state for downstream analysis[6].

Mechanism Cys Protein Cysteine (Cys-SH) SOH Sulfenic Acid (Cys-SOH) Cys->SOH Oxidation ROS ROS (e.g., H2O2) Oxidative Stress ROS->SOH Induces Adduct Stable Thioether Adduct (Covalent Tagging) SOH->Adduct Nucleophilic Attack Probe Deprotected Dimedone Probe (1,3-Diketone) Probe->Adduct Chemoselective Binding

ROS-mediated cysteine oxidation to sulfenic acid and covalent trapping by the dimedone probe.

Advanced Biological Applications

The functionalization of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid has enabled breakthroughs across multiple therapeutic and diagnostic domains:

  • Redox Proteomics: By conjugating the precursor to biotin or fluorophores, researchers can map the "sulfenome." For example, probes derived from this scaffold have been used to identify ROS-sensitive targets like AhpC and fRMsr via mass spectrometry[8].

  • Targeted PET Imaging in Oncology: Tumor microenvironments are characterized by elevated ROS. Researchers have conjugated the deprotected scaffold to a NOTA-cRGD peptide (forming 68Ga -NOTA-cRGD-2). The 1,3-cyclohexanedione moiety reacts with sulfenic acids on the tumor cell surface, achieving "on-site immobilization" that significantly prolongs the diagnostic imaging window compared to non-reactive probes[4].

  • Photodynamic Therapy (PDT): Recent innovations have incorporated 3,5-dioxocyclohexanecarboxylic acid moieties onto heptamethine cyanine scaffolds (Cy7DA). These photosensitizers accumulate in cancer mitochondria and form irreversible covalent bonds with oxidized proteins, resulting in an unprecedented ultralong tumor retention of up to 25 days[9].

Quantitative Data Summary
Application / Probe TypeConjugated ReporterPrimary Biological TargetKey Performance MetricRef
Optical Redox Probe Coumarin / Vanadium(IV)Cysteine-based phosphatases (PTP1B, PTEN) IC50​ = 99-221 nM[3]
PET Imaging Probe 68Ga -NOTA-cRGDTumor microenvironment sulfenic acidsProlonged tumor retention (>12h)[4]
Photodynamic Therapy Heptamethine cyanine (Cy7DA)Mitochondrial oxidized proteins58.28% Photothermal efficiency; 25-day retention[9]
Proteomic Profiling Biotin (DCP-Bio1)Global cellular sulfenic acidsHigh-sensitivity MS/Gel detection[8]

Experimental Protocol: Probe Synthesis & Live-Cell Labeling

To ensure scientific integrity and self-validating results, the following workflow details the synthesis of a redox probe from the 3-methoxy precursor and its application in live-cell proteomics.

Phase 1: Probe Synthesis & Deprotection
  • Amide Coupling: Dissolve 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1 eq) in anhydrous DMF. Add HOBt (1 eq), EDC (1.2 eq), and Triethylamine (1.5 eq) under N2​ atmosphere. Dropwise add the amine-bearing reporter (e.g., Biotin-PEG- NH2​ ) and stir for 12 hours at room temperature[3].

  • Purification: Purify the protected intermediate via semi-preparative HPLC.

  • Deprotection (Critical Step): Treat the purified intermediate with dilute HCl or LiOH/HCl sequentially to hydrolyze the methyl enol ether, yielding the active 1,3-diketone[3]. Lyophilize immediately to prevent degradation.

Phase 2: Live-Cell Labeling & Lysis (Self-Validating System)

Note: Trapping sulfenic acids within intact cells is preferred over post-lysis labeling to capture the true physiological redox state[8].

  • In Situ Labeling: Incubate live cells (e.g., HCT116) with the deprotected probe (1-5 mM) for 30–60 minutes under standard culture conditions[3][7].

  • Stimulation: Induce ROS production (e.g., via EGF stimulation or H2​O2​ addition) to trigger Cys-SOH formation.

  • Lysis & Artifact Prevention: Lyse the cells in a buffer containing N-ethylmaleimide (NEM) and catalase .

    • Causality: Cell lysis exposes proteins to atmospheric oxygen, creating artificial sulfenic acids. Catalase neutralizes residual H2​O2​ , while NEM permanently alkylates unoxidized free thiols (Cys-SH), ensuring they cannot be oxidized post-lysis[8]. This guarantees that any probe signal detected originated strictly from the live-cell environment.

  • Detection: Isolate tagged proteins via streptavidin pulldown (if biotinylated) and analyze via LC-MS/MS or Western Blot using anti-dimedone antibodies[6].

Workflow Precursor 3-Methoxy Precursor (Protected) Coupling Amide Coupling (EDC/HOBt + Reporter) Precursor->Coupling Deprotect Acidic Deprotection (HCl hydrolysis) Coupling->Deprotect ActiveProbe Active Probe (1,3-Diketone) Deprotect->ActiveProbe Labeling Live Cell Incubation (Trapping Cys-SOH) ActiveProbe->Labeling Analysis Lysis with NEM/Catalase (Artifact Prevention) Labeling->Analysis

Step-by-step workflow from precursor synthesis to live-cell redox proteomic analysis.

Conclusion

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is far more than a simple organic intermediate; it is the chemical key to unlocking the transient world of redox signaling. By providing a stable, conjugatable precursor that can be unmasked to reveal a highly chemoselective sulfenic acid trap, this compound empowers researchers to map oxidative stress, design tumor-anchoring PET diagnostics, and engineer next-generation photodynamic therapies.

Sources

Foundational

Strategic Synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid: A Comprehensive Technical Guide

Introduction & Strategic Overview 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatile, functionalized building block. Characterized by its alpha,beta-unsaturated enone system and a car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatile, functionalized building block. Characterized by its alpha,beta-unsaturated enone system and a carboxylic acid handle, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel [1], and advanced agrochemicals. Designing a scalable, high-yield synthetic route requires precise control over aromatic reduction and regioselective enol etherification.

Retrosynthetic Rationale & Pathway Design

The target molecule features a methyl enol ether embedded within a cyclohexenone ring. Retrosynthetically, this structure simplifies to a 1,3-cyclohexanedione precursor via the disconnection of the enol ether. The resulting intermediate, 3,5-dioxocyclohexane-1-carboxylic acid (CAS: 42858-60-6), can be traced back to the commercially abundant aromatic precursor, 3,5-dihydroxybenzoic acid (CAS: 99-10-5), via catalytic hydrogenation.

Workflow SM 3,5-Dihydroxybenzoic acid (CAS: 99-10-5) Int 3,5-Dioxocyclohexane- 1-carboxylic acid (CAS: 42858-60-6) SM->Int H2, Raney Ni (W1) Reduction Prod 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (CAS: 95298-68-3) Int->Prod MeOH, TsOH·H2O Enol Etherification

Fig 1. Two-stage synthetic workflow from 3,5-dihydroxybenzoic acid to the target enol ether.

Stage 1: Aromatic Reduction to the 1,3-Diketone Core

Mechanistic Causality The transformation of 3,5-dihydroxybenzoic acid into 3,5-dioxocyclohexane-1-carboxylic acid relies on the disruption of aromaticity. Resorcinol derivatives are uniquely susceptible to catalytic hydrogenation because the resulting saturated 1,3-cyclohexanedione system is thermodynamically stabilized by keto-enol tautomerization. We employ Raney Nickel (W1 preparation) [2] because it provides high catalytic activity at moderate temperatures (50 °C). This specificity prevents the over-reduction of the newly formed ketones into secondary alcohols while leaving the carboxylic acid moiety intact.

Self-Validating Experimental Protocol (Adapted from classical reduction methodologies [2][3])

  • Preparation : In a high-pressure hydrogenation reactor, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in aqueous sodium hydroxide or methanol.

  • Catalyst Addition : Introduce freshly prepared Raney Nickel W1 catalyst (approx. 10-15% w/w relative to the substrate).

  • Hydrogenation : Purge the vessel with N₂ gas, followed by H₂. Pressurize to 50-90 atm and heat the reaction mixture to 50 °C. Maintain vigorous stirring for 12-24 hours.

  • Validation Checkpoint : Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H₂ (3 equivalents) is consumed. An in-process TLC (DCM:MeOH 9:1) should confirm the total disappearance of the highly UV-active aromatic starting material.

  • Workup : Filter the catalyst safely over a pad of Celite under an inert atmosphere (Caution: Raney Ni is highly pyrophoric). Acidify the filtrate to precipitate 3,5-dioxocyclohexane-1-carboxylic acid. Filter and dry under vacuum.

Stage 2: Regioselective Enol Etherification

Mechanistic Causality The conversion of 3,5-dioxocyclohexane-1-carboxylic acid to 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is an acid-catalyzed regioselective enol etherification. In solution, the 1,3-diketone exists predominantly as its enol tautomer. The addition of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) protonates the enol oxygen, increasing the electrophilicity of the adjacent carbon. Methanol acts as both solvent and nucleophile, attacking to form a hemiketal intermediate. Subsequent dehydration yields the methyl enol ether.

Crucially, the reaction naturally halts at the mono-enol ether. The resulting product is an alpha,beta-unsaturated enone; the extended pi-conjugation delocalizes electron density, rendering the remaining carbonyl carbon insufficiently electrophilic to undergo a second methoxylation under mild reflux conditions.

Mechanism A 3,5-Dioxocyclohexane-1-carboxylic acid (Keto-Enol Tautomer) B Protonated Enol Intermediate (via TsOH) A->B + H+ C Hemiketal Intermediate (Nucleophilic attack by MeOH) B->C + MeOH D 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Dehydration & Product) C->D - H2O, - H+

Fig 2. Acid-catalyzed enol etherification mechanism highlighting tautomerization and dehydration.

Self-Validating Experimental Protocol (Adapted from validated patent literature for autophagy regulators [1])

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dioxocyclohexane-1-carboxylic acid (780 mg, 5.0 mmol) in anhydrous Methanol (6.0 mL).

  • Catalysis : Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (95 mg, 0.5 mmol, 0.1 eq).

  • Reflux : Heat the mixture to reflux (approx. 65 °C) and stir continuously for 2 hours.

  • Validation Checkpoint : Perform an in-process TLC. The product will appear as a new spot with a distinct Rf value compared to the starting material.

  • Precipitation & Isolation : Cool the reaction mixture to room temperature. Add Ethyl Acetate (EA) to induce precipitation of the product.

  • Filtration : Filter the resulting solid and wash with a minimal amount of cold EA. Dry under vacuum to yield the crude product (approx. 420 mg), which is typically of sufficient purity for immediate downstream coupling.

Quantitative Data & Analytical Validation

To ensure reproducibility and scale-up feasibility, the following table summarizes the critical quantitative parameters and expected yields for both synthetic stages.

ParameterStage 1: Aromatic ReductionStage 2: Enol Etherification
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dioxocyclohexane-1-carboxylic acid
Reagents H₂ gas (3 eq), Raney Ni W1Methanol (solvent/reactant), TsOH·H₂O (0.1 eq)
Reaction Conditions 50 °C, 50-90 atm, 12-24 hReflux (~65 °C), 2 h
Expected Yield 85% - 95%~49% (Crude precipitation)
Key Analytical Marker Loss of aromatic ¹H NMR signalsAppearance of -OCH₃ singlet (~3.8 ppm) in ¹H NMR
Product 3,5-Dioxocyclohexane-1-carboxylic acid3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
References
  • Title: COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF (EP 3632903 B1)
  • Title: Preparative Organic Chemistry - Weygand and Hilgetag Source: Sciencemadness Library URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid

Strategic Context & Chemical Significance 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatile, bifunctional building block utilized extensively in advanced synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatile, bifunctional building block utilized extensively in advanced synthetic organic chemistry and drug development[1]. Structurally, it functions as a "protected dimedone" derivative, featuring both a reactive carboxylic acid handle and a β -alkoxy- α,β -unsaturated ketone (enol ether)[2].

In pharmaceutical development, this scaffold is critical for synthesizing complex autophagy regulators[3]. Furthermore, chemical biologists utilize this molecule to engineer tri-functional vanadium(IV) complexes; the protected dimedone moiety serves as a covalent trap for transient sulfenic acids (SOHs), enabling the optical detection of cysteine oxidation in phosphatases under oxidative stress[2].

Mechanistic Pathway: Acid-Catalyzed Enol Etherification

The synthesis of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid relies on the thermodynamic equilibrium of β -diketones, which exist partially in their enol tautomeric form. The transformation is an acid-catalyzed etherification of this enol[3].

Causality of the Mechanism:

  • Tautomerization: The primary substrate, 3,5-dioxocyclohexane-1-carboxylic acid, tautomerizes into its β -hydroxy enone form.

  • Protonation & Nucleophilic Attack: The acid catalyst (p-Toluenesulfonic acid, TsOH) protonates the enol oxygen, enhancing its electrophilicity. Methanol acts dually as the solvent and the nucleophile, attacking the activated center to form a transient hemiketal intermediate.

  • Dehydration (Rate-Determining Step): Acid-catalyzed elimination of a water molecule yields the stable methyl enol ether. The vast excess of methanol drives this equilibrium-dependent dehydration forward via Le Chatelier's principle.

Mechanism A 3,5-Dioxocyclohexane- 1-carboxylic acid B Enol Tautomer (β-hydroxy enone) A->B Tautomerization C Hemiketal Intermediate B->C + MeOH, H+ (TsOH) D 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid C->D - H2O (Elimination)

Mechanistic pathway for acid-catalyzed enol etherification.

Quantitative Reagent Data

To ensure a reproducible and self-validating protocol, exact stoichiometric ratios must be maintained. The table below summarizes the quantitative data for a standard 5.0 mmol scale synthesis[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountExperimental Role
3,5-Dioxocyclohexane-1-carboxylic acid156.141.0780 mg (5.0 mmol)Primary Substrate
p-Toluenesulfonic acid monohydrate190.220.195 mg (0.5 mmol)Acid Catalyst
Anhydrous Methanol (MeOH)32.04Solvent6.0 mLSolvent & Nucleophile
Ethyl Acetate (EA)88.11-VariableAnti-solvent for Isolation

Experimental Protocol

The following step-by-step methodology details the synthesis and isolation workflow, integrating in-process quality controls to ensure high-fidelity results[3].

Step 1: Reaction Assembly Weigh 780 mg (5.0 mmol) of 3,5-dioxocyclohexane-1-carboxylic acid and transfer it into a clean, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar. Add 6.0 mL of anhydrous methanol (MeOH) to fully dissolve the substrate[3].

Step 2: Catalyst Addition Add 95 mg (0.5 mmol, 0.1 equiv) of p-toluenesulfonic acid monohydrate (TsOH·H2O) to the stirring solution[3].

Step 3: Reflux Attach a reflux condenser to the flask. Heat the reaction mixture to 65 °C (reflux) and maintain vigorous stirring for exactly 2 hours[3].

Step 4: Self-Validation Checkpoint (IPC) Do not proceed to isolation without verifying conversion. Analyze the mixture via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. Validation Metric: The product will exhibit a higher Rf​ value (lower polarity) than the starting material due to the masking of the hydrogen-bond donating enol hydroxyl group with a non-donating methyl ether.

Step 5: Cooling & Precipitation Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C). Once cooled, add ethyl acetate (EA) dropwise to the mixture until a stable precipitate forms[3].

Step 6: Isolation Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with a small volume of cold ethyl acetate. Dry the solid under high vacuum to afford pure 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid[3].

Workflow Step1 1. Reaction Setup Mix Substrate, TsOH·H2O, MeOH Step2 2. Reflux 65°C for 2 Hours Step1->Step2 Step3 3. Cooling Return to Room Temp Step2->Step3 Step4 4. Precipitation Add Ethyl Acetate (EA) Step3->Step4 Step5 5. Isolation Filtration & Vacuum Drying Step4->Step5

Step-by-step experimental workflow for synthesis and isolation.

Causality & Troubleshooting Guide (E-E-A-T)

As an application scientist, understanding the why behind the protocol is as critical as the how.

  • Catalyst Selection (TsOH vs. Mineral Acids): TsOH is specifically chosen because it is a dry, organic-soluble strong acid. Utilizing aqueous mineral acids (like HCl or H₂SO₄) introduces water into the system, which will hydrolyze the product back to the starting β -diketone and potentially degrade the carboxylic acid moiety.

  • Solvent Integrity: Using strictly anhydrous methanol is non-negotiable. Because the elimination of water is the rate-determining step, ambient moisture will stall the reaction equilibrium, resulting in poor yields.

  • Precipitation Dynamics (Senior Scientist Note): Ethyl acetate (EA) functions as an anti-solvent. It drastically lowers the dielectric constant of the methanolic solution, selectively crashing out the enol ether product while keeping the catalytic TsOH in solution[3].

    • Troubleshooting: If precipitation in Step 5 is sluggish, do not add excessive EA, as this may co-precipitate unreacted starting material. Instead, partially concentrate the methanolic solution under reduced pressure (removing ~50% of the MeOH volume) prior to the addition of EA. This supersaturates the solution and ensures a higher recovery of the pure target compound.

Sources

Application

Application Note: Regioselective and Global Methylation Strategies for 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid

Executive Summary 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 42858-60-6)[1], frequently referenced by its tautomeric name 3,5-dioxocyclohexanecarboxylic acid, is a highly functionalized monocyclic intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 42858-60-6)[1], frequently referenced by its tautomeric name 3,5-dioxocyclohexanecarboxylic acid, is a highly functionalized monocyclic intermediate. It is widely utilized in the synthesis of complex terpenoids, phloroglucinol derivatives, and commercial herbicides[2][3]. Furthermore, it is a recognized environmental transformation product of the plant growth regulator Prohexadione-calcium[4].

Because the molecule features two distinct nucleophilic oxygen centers—a carboxylic acid and an enolic hydroxyl group—achieving precise regiocontrol during alkylation is a critical challenge in drug development and agrochemical synthesis. This application note details two validated, self-validating experimental protocols for its methylation, allowing researchers to achieve either selective O-methylation of the carboxylate or global O-methylation of both reactive sites.

Mechanistic Rationale & Causality

Achieving regiocontrol during the alkylation of multi-functional enol-acids requires precise manipulation of thermodynamic and kinetic parameters:

  • Thermodynamic Control via Acid Catalysis (Selective Esterification): Utilizing Fischer esterification conditions (anhydrous methanol and catalytic sulfuric acid), the reaction proceeds under strict thermodynamic control. The strong acid protonates the carboxylic carbonyl, significantly enhancing its electrophilicity toward the weak nucleophile (methanol). The enolic hydroxyl remains protonated and unreactive, as the acidic environment suppresses the formation of the nucleophilic enolate. This selectively yields methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate[3].

  • Kinetic Control via Base-Promoted Alkylation (Global O-Methylation): To methylate both the carboxylic acid and the enol, a base-promoted kinetic approach is required. Using potassium carbonate ( K2​CO3​ ) and dimethyl sulfate ( Me2​SO4​ ) in a polar aprotic solvent (acetone), both acidic protons ( pKa​ ~4.5 for the carboxylic acid, pKa​ ~5.5 for the enol) are abstracted. The resulting dianion undergoes rapid, irreversible SN​2 attacks on the highly electrophilic methylating agent. While C-alkylation at the alpha-carbon is a potential side reaction, the use of a mild base and a hard electrophile in a polar aprotic solvent heavily favors O-alkylation, yielding methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate[2].

Reaction Pathway Visualization

Methylation SM 3-Hydroxy-5-oxocyclohex-3-ene -1-carboxylic acid CondA Protocol A MeOH, H2SO4 SM->CondA Acid Catalysis CondB Protocol B Me2SO4, K2CO3 SM->CondB Base Catalysis ProdA Methyl 3-hydroxy-5-oxocyclohex -3-ene-1-carboxylate CondA->ProdA COOH Methylation ProdB Methyl 3-methoxy-5-oxocyclohex -3-ene-1-carboxylate CondB->ProdB COOH + Enol Methylation

Regioselective and global methylation pathways for 3,5-dioxocyclohexanecarboxylic acid.

Comparative Data Summary

ParameterProtocol A (Selective Methylation)Protocol B (Global Methylation)
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH) & Enol (-OH)
Reagents Methanol, H2​SO4​ (cat.)Dimethyl Sulfate ( Me2​SO4​ ), K2​CO3​
Solvent Methanol (Anhydrous)Acetone (Anhydrous)
Reaction Temperature 65 °C (Reflux)56 °C (Reflux)
Reaction Time 12 hours4–6 hours
Primary Product Methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylateMethyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate
Expected Yield 85–90%75–85%
Key Safety Consideration Corrosive acid handlingHighly toxic alkylating agent ( Me2​SO4​ )

Experimental Protocols

Protocol A: Selective Synthesis of Methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate

This protocol utilizes a self-validating thermodynamic equilibrium driven by excess solvent.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous methanol to achieve a concentration of 0.2 M.

  • Catalysis: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise to prevent localized heating and unwanted side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C under a continuous nitrogen atmosphere for 12 hours.

  • Monitoring: Verify reaction completion via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH). The product will show a distinct shift in Rf​ due to the loss of the highly polar carboxylic acid group, while still staining positively for the enol with ferric chloride ( FeCl3​ ).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to neutralize the acid catalyst and remove unreacted starting material) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the selectively methylated product.

Protocol B: Global Synthesis of Methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate

This protocol utilizes kinetic base-promoted alkylation. Strict safety protocols must be followed due to the toxicity of dimethyl sulfate.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous acetone (0.2 M).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq). Stir the suspension at room temperature for 15 minutes to initiate the deprotonation of both the carboxylic acid and the enol.

  • Alkylation: Cool the mixture to 0 °C. Working strictly in a fume hood , dropwise add dimethyl sulfate ( Me2​SO4​ , 2.5 eq)[2].

  • Reflux: Heat the suspension to a gentle reflux (56 °C) for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:2); the fully protected product will be significantly less polar than the starting material and will no longer stain with FeCl3​ .

  • Quenching (Critical Self-Validating Safety Step): Cool the mixture to room temperature. Add 10% aqueous ammonia or 1M NaOH (equal volume to the reaction mixture) and stir vigorously for 30 minutes. Causality: This step is mandatory to hydrolyze and destroy any unreacted, highly toxic Me2​SO4​ before extraction.

  • Workup: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the globally methylated product.

References

  • CymitQuimica. 3,5-Dioxocyclohexanecarboxylic acid (CAS 42858-60-6).1

  • National Center for Biotechnology Information (PubChem). 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | C7H8O4 | CID 14492370.4

  • Bharate, S. B., et al. Phloroglucinol Compounds of Natural Origin: Synthetic Aspects. ResearchGate. 2

  • Liepa, A. J., Wilkie, J. S., & Winzenberg, K. N. (1989). Preparation of Some 1-Alkyl-4-[1-(ethoxyimino)butyl]-3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid Ester and Amide Herbicides by Reductive Alkylation of 3,5-Dimethoxybenzoic Acid. Australian Journal of Chemistry, 42(8), 1217-1225. 3

Sources

Method

Application Note: A Robust Reversed-Phase Chromatography Protocol for the Purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

Abstract This application note provides a comprehensive guide to the purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (MW: 170.16 g/mol , CAS: 95298-68-3), a polar, acidic organic intermediate.[1] Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (MW: 170.16 g/mol , CAS: 95298-68-3), a polar, acidic organic intermediate.[1] Due to the presence of a carboxylic acid moiety, this compound presents challenges for standard chromatographic techniques, often resulting in poor peak shape and inconsistent retention. We present a robust methodology centered on reversed-phase (C18) chromatography with an acidified mobile phase. This approach effectively suppresses the ionization of the carboxyl group, leading to enhanced retention, sharp, symmetrical peaks, and high-purity fractions. The guide details a complete workflow, from initial analytical method development using HPLC to a scalable preparative protocol using flash chromatography, designed for researchers in synthetic chemistry and drug development.

Introduction: The Purification Challenge

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is a functionalized cyclic molecule featuring a carboxylic acid, a ketone, and an enol ether. The combination of these polar functional groups, particularly the ionizable carboxylic acid, makes its isolation from crude reaction mixtures a non-trivial task. Standard normal-phase chromatography on silica gel can lead to significant peak tailing due to strong, non-specific interactions between the acidic analyte and the silica surface.[2][3] Achieving high purity is critical for its use in subsequent synthetic steps and for accurate characterization.

The objective of this guide is to establish a reliable and scalable purification protocol that addresses these challenges head-on, yielding the target compound with high purity and recovery.

Principle of Separation: Selecting the Right Chromatographic Strategy

The success of any purification is predicated on a logical strategy tailored to the analyte's physicochemical properties.

Analyte Characterization
  • Structure: Possesses both hydrogen bond donors (carboxylic acid) and acceptors (ketone, ether), conferring significant polarity.

  • Acidity: The carboxylic acid group is the most influential feature. In unbuffered systems, it can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms, leading to poor chromatography.

  • Solubility: Expected to have good solubility in polar organic solvents like methanol, acetonitrile, and THF.

Why Reversed-Phase (RP) Chromatography?

While several chromatographic modes exist, reversed-phase HPLC is the optimal choice for this molecule for several reasons:

  • Compatibility with Polar Molecules: Modern reversed-phase columns, particularly those with polar end-capping or embedded polar groups, are designed to retain moderately polar compounds effectively without suffering from "hydrophobic collapse" in highly aqueous mobile phases.[4]

  • Control over Ionization: RP chromatography is exceptionally well-suited for methods that use mobile phase modifiers to control the ionization state of analytes.

  • Robustness and Scalability: RP methods are highly robust, reproducible, and can be directly scaled from analytical HPLC to preparative flash chromatography systems.[5]

In contrast, other techniques present disadvantages. Normal-phase chromatography on silica often requires the addition of acids to the eluent to achieve symmetrical peaks for carboxylic acids, and reproducibility can be challenging.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is generally reserved for highly polar compounds that show little to no retention in reversed-phase.[4][6]

The Critical Role of Mobile Phase pH

The key to successfully purifying 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid on a C18 column is to maintain it in a single, neutral (protonated) form. This is achieved by acidifying the mobile phase.

By adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, the equilibrium of the carboxylic acid is shifted entirely to the protonated (R-COOH) form. This uncharged species interacts more consistently with the nonpolar C18 stationary phase, resulting in:

  • Increased Retention: The neutral form is more hydrophobic than its anionic counterpart and is better retained.

  • Sharp, Symmetrical Peaks: Eliminating the presence of two competing ionic forms prevents peak splitting and tailing.

  • Reproducible Results: A stable, buffered mobile phase ensures consistent retention times from run to run.

A common starting point for method development is to use a mobile phase containing 0.1% TFA.[5][7]

Experimental Workflow Overview

A systematic approach is essential for developing a robust purification method. The workflow begins with small-scale analytical development to identify optimal conditions, which are then scaled up for preparative purification.

workflow cluster_dev Part 1: Analytical Method Development cluster_prep Part 2: Preparative Scale-Up cluster_analysis Part 3: Analysis & Isolation crude Crude Sample hplc_dev HPLC Scouting Runs (Gradient Elution) crude->hplc_dev method_opt Method Optimization (Gradient/Isocratic) hplc_dev->method_opt prep_setup Prepare Sample & Equilibrate Flash Column method_opt->prep_setup Optimized Conditions flash_purify Flash Chromatography (Scaled Gradient) prep_setup->flash_purify collect Collect Fractions flash_purify->collect frac_analysis Analyze Fractions (TLC or HPLC) collect->frac_analysis pool Pool Pure Fractions frac_analysis->pool evap Solvent Evaporation pool->evap final Isolated Pure Compound evap->final

Caption: Overall workflow for purification.

Protocol Part I: Analytical Method Development (HPLC)

This initial step aims to quickly find the optimal separation conditions on an analytical scale before committing the bulk of the material to a preparative run.[5][7]

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a diode array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Crude Sample: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Scouting Run: Perform a broad gradient run to determine the approximate elution percentage of the target compound.

  • Method Optimization: Based on the scouting run, design a focused gradient around the elution point of the target compound to resolve it from nearby impurities. Aim for a run time that provides good separation without being excessively long.

Parameter Scouting Gradient Conditions Optimized Gradient Example
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol. 5 µL5 µL
Temperature 30 °C30 °C
Detection 220 nm & 254 nm220 nm & 254 nm
Gradient 5% to 95% B in 15 min15% to 45% B in 20 min

Protocol Part II: Preparative Purification (Flash Chromatography)

With an optimized analytical method, the conditions can be scaled for preparative flash chromatography.

Materials and Instrumentation
  • Flash System: Teledyne ISCO CombiFlash or equivalent.

  • Column: RediSep® C18 reversed-phase column (size selected based on sample mass).[5]

  • Mobile Phase A: Deionized water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Crude Sample: Up to several grams, depending on column size.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMF. Alternatively, create a slurry by adsorbing the crude material onto a small amount of C18 silica (dry loading), which often yields better resolution.

  • Column Equilibration: Install the preparative column and equilibrate with at least 3-5 column volumes of the initial mobile phase conditions (e.g., 15% B).

  • Loading: Load the prepared sample onto the column. If using dry loading, use a solid load cartridge.

  • Gradient Elution: Run the scaled gradient method translated from the optimized HPLC run. The flash chromatography system software can typically assist with this translation.

  • Fraction Collection: Collect fractions based on UV absorbance. Ensure the fraction size is appropriate to resolve the target peak from its neighbors.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method or by TLC to identify the pure fractions containing the desired product.

  • Isolation: Combine the pure fractions, and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.

Parameter Preparative Flash Method
Column RediSep C18, 40 g (example size)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 40 mL/min
Loading 400 mg crude sample (dry loaded)
Detection UV 220 nm & 254 nm
Gradient 15% to 45% B over 15 column volumes

Visualization of the Separation Mechanism

The following diagram illustrates the principle of retaining the protonated carboxylic acid on the C18 stationary phase.

Caption: Retention via hydrophobic interactions.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing/Fronting Insufficient mobile phase acidification; column overloading.Increase TFA/formic acid concentration to 0.2%; reduce sample load.
Low Recovery Compound is irreversibly adsorbed or precipitating on the column.Ensure sample is fully dissolved before loading; consider a different stationary phase if the issue persists.
Poor Separation Gradient is too steep; insufficient column efficiency.Flatten the gradient around the elution point of the target; use a column with smaller particle size for analytical development.
Product Contains TFA Salt TFA is non-volatile and forms a salt with the product.If TFA is problematic for downstream applications, develop the method using volatile formic acid (0.1%) instead. Perform a liquid-liquid extraction during workup.

Conclusion

The purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid can be achieved efficiently and with high purity using reversed-phase chromatography. The key to this success is the strategic use of an acidified mobile phase (e.g., 0.1% TFA in water/acetonitrile) to suppress the ionization of the carboxylic acid group. This protocol, which progresses from analytical method development to preparative scale-up, provides a reliable and robust framework for isolating this and other similar polar acidic molecules, ensuring high-quality material for research and development applications.

References

  • Vertex AI Search Result: Information on Ion Pair Chromatography, not directly used but provides context on retaining polar compounds.
  • Chemsrc: methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate. Source for the related methyl ester structure. URL: [Link]

  • Waters Science Spotlight: Retaining and Separating Polar Acidic Compounds. Discusses mixed-mode reversed-phase/anion-exchange chromatography. URL: [Link]

  • Pharma Now: Chromatography Techniques for Polar Analytes: Column Selection Guide. Provides context on selecting chromatography modes like RP and HILIC for polar molecules. URL: [Link]

  • Welch Materials: Advanced Strategies for Retaining Polar Compounds in Chromatography. Discusses various chromatographic modes for polar compounds. URL: [Link]

  • Waters Blog: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Discusses challenges and solutions for polar compound chromatography. URL: [Link]

  • SIELC Technologies: HPLC Separation of Carboxylic Acids. Shows examples of separating carboxylic acids using mixed-mode columns. URL: [Link]

  • Teledyne ISCO: RediSep C-18 reversed phase column purification of carboxylic acids. Application note detailing the purification of carboxylic acids on C18 flash columns with acidified mobile phases. URL: [Link]

  • Chromatography Online: A Three-Pronged Template Approach for Rapid HPLC Method Development. Outlines a general strategy for HPLC method development, including the use of acidic mobile phases. URL: [Link]

  • ResearchGate: How to separate ester from carboxylic acid by using chromatography?. Discussion on the challenges of chromatographing acids on silica gel. URL: [Link]

Sources

Application

derivatization of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid for analysis

Application Note: Derivatization and GC-MS Analysis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Objective: To pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization and GC-MS Analysis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the volatilization and chromatographic analysis of highly functionalized cyclic keto acids.

Mechanistic Rationale: The Derivatization Imperative

The analysis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges due to its complex chemical anatomy. Direct injection of this underivatized molecule results in severe peak tailing, irreversible column adsorption, and thermal degradation[1].

As a Senior Application Scientist, it is critical to understand why we treat this molecule before simply following a protocol. The structural challenges are twofold:

  • The C1 Carboxylic Acid: The highly polar -COOH group acts as a strong hydrogen-bond donor and acceptor. In the gas phase, it interacts non-specifically with the silanol groups of the GC column's stationary phase, destroying chromatographic resolution[2].

  • The C5 Ketone & Enone Conjugation: The C5 ketone is conjugated with the C3-C4 alkene (an α,β -unsaturated ketone system). At standard GC injector temperatures (250°C), this enone system is highly susceptible to keto-enol tautomerization and thermal isomerization[2]. Without intervention, a single analyte will split into multiple structural isomers, diluting the signal and generating a convoluted chromatogram.

The Causality of the Two-Step Solution: To ensure chromatographic integrity, we employ a sequential Oximation-Silylation strategy. First, Methoxyamine hydrochloride (MeOX) acts as a nucleophile, selectively attacking the C5 carbonyl to form a stable methoxime. This reaction strictly "locks" the ketone, neutralizing the enone's reactivity and preventing tautomerization[1]. Second, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the acidic proton of the C1 carboxyl group with a bulky, non-polar trimethylsilyl (TMS) group, drastically increasing the molecule's vapor pressure and thermal stability[2].

While Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze keto acids using different derivatization agents like o-phenylenediamine (OPD)[3], GC-MS combined with MeOX/TMS derivatization remains the gold standard for achieving high-resolution separation of cyclic and phenolic structural isomers[2].

Chemical Transformation Pathway

Mechanism A 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Target Analyte) B Methoxyamine HCl (MeOX) Nucleophilic Addition to Ketone A->B C Methoxime Intermediate (Prevents Keto-Enol Tautomerism) B->C D MSTFA + 1% TMCS Silylation of Carboxylic Acid C->D E MeOX-TMS Derivative (High Volatility & Stability) D->E

Chemical transformation pathway: Oximation of the ketone followed by silylation of the acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific internal checks, the analyst can verify the success of the derivatization prior to committing valuable instrument time.

Materials & Reagents
  • Target Analyte Extract: Dried completely.

  • Internal Standard (IS): 2-Ketocaproic acid (spiked at 10 µg/mL prior to extraction)[1].

  • Oximation Reagent: Methoxyamine hydrochloride (MeOX), 20 mg/mL dissolved in anhydrous pyridine[1].

  • Silylation Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst[4].

Step-by-Step Execution
  • Anhydrous Preparation: Transfer the sample extract to a 2 mL glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Causality: Even trace amounts of water will aggressively quench the MSTFA reagent, halting silylation[1].

  • Oximation (Ketone Protection): Add 50 µL of the MeOX/pyridine solution to the dried residue. Vortex vigorously for 30 seconds. Incubate in a thermal shaker at 37°C for 90 minutes at 800 rpm[1].

  • Silylation (Carboxyl Volatilization): To the same vial, add 50 µL of MSTFA + 1% TMCS. Vortex for 10 seconds. Incubate at 60°C for 30 minutes [4].

  • System Validation Checkpoint (Visual): Remove the vial from the incubator and inspect it against a light source. The solution must be perfectly clear. Validation: A cloudy suspension or white precipitate indicates moisture contamination (formation of insoluble siloxane polymers). If cloudy, the batch is compromised and must be discarded[1].

  • Preparation for Injection: Cool the vial to room temperature. Transfer the derivatized mixture into a GC vial equipped with a 200 µL glass micro-insert.

Workflow Visualization

Workflow A 1. Sample Preparation Dry extract completely under N2 (Removes residual water) B 2. Oximation (MeOX) Add 50 µL MeOX in Pyridine Incubate 37°C for 90 min A->B Anhydrous Extract C 3. Silylation (MSTFA) Add 50 µL MSTFA + 1% TMCS Incubate 60°C for 30 min B->C Ketone Protected D 4. GC-MS Analysis Transfer to GC vial Inject 1 µL (Splitless) C->D Fully Derivatized

Step-by-step two-stage derivatization workflow for GC-MS analysis of cyclic keto acids.

Instrumental Parameters & Quantitative Data Interpretation

GC-MS Conditions:

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4].

  • Injection: 1.0 µL, Splitless mode, Injector Temperature: 250°C[4].

  • Carrier Gas: Helium (Constant flow at 1.0 mL/min)[4].

  • Oven Program: 80°C (hold 2 min) ramp 10°C/min to 280°C hold 5 min[4].

  • Ionization: Electron Impact (EI) at 70 eV.

Table 1: Expected GC-MS Parameters and Diagnostic Ions for Self-Validation

AnalyteDerivatization StateExpected RT (min)Molecular Ion [M]⁺Quantifier Ion (m/z)Diagnostic Qualifier Ions (m/z)
3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid MeOX-TMS~14.2271256 [M-15]⁺198 [M-73]⁺, 182[M-89]⁺
2-Ketocaproic acid (Internal Standard)MeOX-TMS~11.5231216 [M-15]⁺142 [M-89]⁺, 114

Analytical Validation Checkpoint (Spectral): The identification of the target analyte is validated by the presence of the m/z 256 ion. This fragment represents the [M-15]⁺ ion, corresponding to the highly characteristic cleavage of a methyl group (-CH₃) from the trimethylsilyl moiety. The presence of this ion confirms that the silylation reaction was successful[2].

Troubleshooting & System Optimization

  • Issue: Appearance of Twin Peaks for a Single Analyte.

    • Causality: Oximation of asymmetrical ketones often produces syn and anti geometric isomers of the methoxime derivative, which can resolve into two distinct, closely eluting peaks on a high-efficiency DB-5MS column[1].

    • Solution: This is a normal chemical phenomenon. For quantitative analysis, integrate the area under both peaks and sum them to determine the total analyte concentration.

  • Issue: Severe Peak Tailing or Missing Target Ions.

    • Causality: Incomplete silylation due to exhausted MSTFA reagent or trace moisture in the sample/pyridine[1].

    • Solution: Ensure pyridine is strictly anhydrous (stored over molecular sieves). Discard MSTFA ampoules that have been open for more than 48 hours.

References

  • Rohloff, J. (2015). "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Molecules, 20(2), 3431-3462. MDPI. URL:[Link]

  • Naser, F. J., et al. (2014). "Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry." Analytical Biochemistry. PMC. URL:[Link]

Sources

Method

use of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid in natural product synthesis

Application Note: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid in Natural Product Synthesis and Chemical Biology Executive Summary 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid in Natural Product Synthesis and Chemical Biology

Executive Summary

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a highly versatile, bifunctional building block. Structurally representing the methyl enol ether of 5-carboxy-1,3-cyclohexanedione, this compound serves two distinct but equally critical roles in modern chemical research: as a desymmetrized synthon for the total synthesis of complex polycyclic natural products (e.g., terpenes and phloroglucinols) [1], and as a "protected dimedone" residue for the synthesis of chemical probes targeting protein sulfenic acids in redox biology [2].

This guide provides an in-depth mechanistic rationale and self-validating protocols for deploying this compound in advanced synthetic workflows.

Mechanistic Rationale: The Causality of Desymmetrization

In its unprotected form (3,5-dioxocyclohexane-1-carboxylic acid), the 1,3-cyclohexanedione core is highly acidic and exists as a rapidly equilibrating mixture of enol tautomers. This symmetry and nucleophilicity severely complicate regioselective functionalization.

By utilizing 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid , the tautomeric state is "locked" via the methyl enol ether. This desymmetrization enforces strict regiochemical control, enabling three orthogonal reactivity pathways:

  • C1-Carboxylic Acid Derivatization : The stable enone system allows for aggressive activation of the carboxylic acid (e.g., via carbodiimides or thionyl chloride) without cross-reactivity from the dimedone core.

  • C6-Kinetic Alkylation : The C6 position ( α to the ketone) can be selectively deprotonated using sterically hindered bases (like LDA) to form a cross-conjugated enolate, preventing reaction at the sterically hindered C2 position.

  • C3-Addition-Elimination (Stork-Danheiser Transposition) : The methoxy group acts as a potent leaving group when attacked by hard nucleophiles (e.g., Grignard or organolithium reagents), allowing for the rapid construction of substituted cyclohexenones.

Reactivity Target 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid PathA Addition-Elimination (Nucleophilic Attack at C3) Target->PathA PathB Alpha'-Alkylation (Deprotonation at C6) Target->PathB PathC Amide Coupling (Derivatization at C1-COOH) Target->PathC ProdA Substituted Cyclohexenones PathA->ProdA ProdB C6-Alkylated Intermediates PathB->ProdB ProdC Bifunctional Redox Probes PathC->ProdC

Fig 1. Divergent synthetic pathways of the methoxy-enone building block.

Application I: Total Synthesis of Terpenoid & Phloroglucinol Cores

In the synthesis of complex natural products like robustadials or highly functionalized terpenes[1], the construction of the substituted cyclohexenone ring is a critical bottleneck. The following protocol utilizes a Stork-Danheiser-type sequence to selectively alkylate and functionalize the ring.

Protocol: Regioselective C6-Alkylation and Transposition

Note: To prevent the consumption of organometallic reagents, the C1-carboxylic acid must first be protected as a tert-butyl or methyl ester.

Step 1: Kinetic Enolate Formation & Alkylation

  • Preparation : Flame-dry a Schlenk flask under argon. Add diisopropylamine (1.1 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.

  • Base Generation : Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Deprotonation : Dropwise add a solution of the C1-esterified 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate (1.0 equiv) in THF. Causality: The kinetic deprotonation occurs exclusively at C6 because the C2 protons are part of the stable, electron-rich vinylogous ester system.

  • Electrophile Addition : After 45 minutes at -78 °C, add the alkyl halide (e.g., prenyl bromide, 1.2 equiv) and HMPA (10% v/v) to accelerate the SN​2 displacement. Warm to -20 °C over 2 hours.

  • Self-Validation (QC) : Quench a micro-aliquot in saturated NH4​Cl . TLC (Hexanes/EtOAc 3:1) should show a complete shift to a higher Rf​ product. LC-MS will confirm the mass addition of the prenyl group without over-alkylation.

Step 2: Addition-Elimination (Transposition)

  • To the purified C6-alkylated intermediate in anhydrous THF at 0 °C, add a Grignard reagent (R-MgBr, 1.2 equiv).

  • Stir for 1 hour, then quench with 1M HCl and stir vigorously for 2 hours at room temperature.

  • Causality: The Grignard reagent attacks the C5 ketone, forming an allylic alkoxide. The acidic workup triggers the elimination of methanol, shifting the double bond and revealing a new, highly substituted cyclohexenone core ready for downstream annulation.

Application II: Chemical Biology & Sulfenic Acid Trapping

Reactive oxygen species (ROS) oxidize protein cysteines to transient sulfenic acids (-SOH), a critical post-translational modification in cellular signaling. 1,3-Cyclohexanediones (dimedones) are the gold standard for covalently trapping these species.

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is utilized as a "protected dimedone" [2]. Causality: If an unprotected dimedone were subjected to peptide coupling conditions to attach a fluorophore or affinity tag, the highly nucleophilic C2-enol carbon would aggressively react with electrophiles, leading to complex oligomerization. The methoxy group shields the active site until the probe is fully assembled.

Protocol: Synthesis of a Bifunctional Dimedone Redox Probe

Trapping Step1 C1-COOH Activation (EDC/HOBt) Step2 Amine Conjugation (e.g., Biotin-PEG-NH2) Step1->Step2 Step3 Methoxy Deprotection (TFA/DCM) Step2->Step3 Step4 Active Dimedone Probe (1,3-Dione) Step3->Step4 Step5 Covalent Trapping (Protein-SOH) Step4->Step5

Fig 2. Workflow for synthesizing and deploying dimedone-based sulfenic acid probes.

Step 1: Orthogonal Amide Coupling

  • Dissolve 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 15 minutes to form the active OBt-ester. Causality: HOBt prevents the formation of unreactive N-acylureas and ensures a highly efficient coupling trajectory.

  • Add the amine-bearing tag (e.g., Biotin-PEG4-amine, 1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 12 hours.

  • Self-Validation (QC) : Perform LC-MS. The target mass [M+H]+ of the protected conjugate should be the base peak.

Step 2: Enol Ether Deprotection

  • Dissolve the purified conjugate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) containing 2% water.

  • Stir at room temperature for 2 hours. Causality: The acidic environment protonates the enol ether, and the trace water acts as a nucleophile to hydrolyze the methoxy group, releasing methanol and yielding the active 1,3-dione.

  • Evaporate the solvents under a stream of nitrogen. Lyophilize the residue to obtain the active, ready-to-use sulfenic acid probe.

Quantitative Data Summaries

The following table summarizes the reaction profiles, expected yields, and regioselectivities when utilizing this compound across different synthetic paradigms.

Reaction TypeReagents / ConditionsTarget Site / RegioselectivityTypical YieldRef.
Amide Coupling (Probe Synthesis) EDC·HCl, HOBt, DIPEA, DMF, RTC1-Carboxylic Acid (>99% selective)75 - 85%[2]
Enol Ether Hydrolysis TFA/DCM/H₂O (50:48:2), RT, 2hC3-Methoxy group (Deprotection)90 - 95%[2]
Kinetic Alkylation 1. LDA, THF, -78 °C2. R-X, HMPAC6-Position ( α′ to ketone)65 - 80%[1]
Addition-Elimination 1. R-MgBr, THF, 0 °C2. 1M HCl workupC5-Ketone addition C3 elimination60 - 75%[1]

References

  • Singh, I. P., & Bharate, S. B. (2006). ChemInform Abstract: Phloroglucinol Compounds of Natural Origin: Synthetic Aspects. Natural Product Reports. Available at:[Link]

  • Imperial College London. A tri-functional vanadium(IV) complex to detect cysteine oxidation. Imperial Spiral Repository. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed protocols to standardize your process.

Core Synthesis Pathway: The Robinson Annulation

The most direct and widely applicable route to the 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid core structure is a variation of the Robinson annulation . This powerful reaction sequence constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3] In this specific synthesis, the key steps involve the reaction of a suitable C3-methoxy Michael acceptor with a C3 carboxylated Michael donor.

The general mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a nucleophilic enolate.

  • Michael Addition (Conjugate Addition): The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor), forming a 1,5-dicarbonyl intermediate (a δ-diketone or equivalent).[4][5]

  • Intramolecular Aldol Condensation: The newly formed intermediate, under the influence of a base, undergoes an intramolecular cyclization. An enolate formed at one end of the intermediate attacks the carbonyl group at the other end, forming a six-membered ring.[3]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated cyclohexenone product.

Robinson_Annulation cluster_michael Step 1 & 2: Michael Addition cluster_aldol Step 3 & 4: Intramolecular Aldol Condensation Donor Michael Donor (e.g., Malonic Ester Derivative) Enolate Enolate Intermediate Donor->Enolate Deprotonation Base1 Base Adduct 1,5-Dicarbonyl Adduct Enolate->Adduct C-C Bond Formation Acceptor Michael Acceptor (e.g., 1-Methoxy-1-buten-3-one) Cyclic_Enolate Intramolecular Enolate Formation Adduct->Cyclic_Enolate Deprotonation Adduct->Cyclic_Enolate Proceeds to... Base2 Base Beta_Hydroxy β-Hydroxy Ketone (Cyclized Intermediate) Cyclic_Enolate->Beta_Hydroxy Ring Closure Product Final Product (3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid) Beta_Hydroxy->Product Dehydration (-H₂O)

Caption: The Robinson Annulation pathway for cyclohexenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: The selection of starting materials is critical.

  • Michael Acceptor: A key precursor is a 3-carbon α,β-unsaturated ketone with a methoxy group, such as 1-methoxy-1-buten-3-one . This provides the methoxy-enone moiety of the final product.

  • Michael Donor: To introduce the carboxylic acid group, a malonic ester derivative like diethyl malonate is an excellent choice. The ester groups can be hydrolyzed and one can be decarboxylated in a subsequent step to yield the desired carboxylic acid. Alternatively, a cyanoacetate derivative can be used, with the nitrile later hydrolyzed to the carboxylic acid.

Q2: Which base is most effective for this reaction?

A2: The choice of base dictates the formation and stability of the enolate.

  • For Protic Solvents (e.g., Ethanol): Sodium ethoxide (NaOEt) is a classic choice. It is inexpensive and effective, but can lead to side reactions like transesterification if using ester-based donors.

  • For Aprotic Solvents (e.g., THF, DMF): Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. These offer more controlled and irreversible enolate formation, which can be beneficial for preventing side reactions.[4]

  • Phase-Transfer Catalysis: In some cases, a biphasic system with a base like NaOH or KOH and a phase-transfer catalyst can improve yields by facilitating the reaction between reactants in different phases.

Q3: Can this synthesis be performed as a one-pot reaction?

A3: Yes, the Robinson annulation is often performed as a one-pot synthesis. However, for optimization and troubleshooting, a two-step approach can be superior. Isolating the Michael adduct before proceeding to the aldol condensation can often lead to higher overall yields and a cleaner product, as it allows for optimization of each distinct mechanistic step.[5]

Q4: Are there alternative synthetic routes?

A4: While the Robinson annulation is standard, other methods exist for constructing cyclohexenone rings. The Diels-Alder reaction, a [4+2] cycloaddition, can form a cyclohexene ring which can then be further functionalized.[6] For instance, a reaction between a methoxy-substituted diene and a dienophile containing a carboxylic acid or ester group could be envisioned. However, for this specific substitution pattern, the Robinson annulation remains the most direct and well-established method.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Enolate Formation: The base may be too weak, or it may have been quenched by residual water or acid in the reagents/solvent. 2. Polymerization of Michael Acceptor: α,β-unsaturated ketones are prone to polymerization, especially under basic conditions or with heat. 3. Retro-Aldol Reaction: The cyclized β-hydroxy ketone intermediate can revert to the open-chain dicarbonyl compound if conditions are not optimized for dehydration.1. Optimize Base & Conditions: Use a stronger base (e.g., NaH in THF). Ensure all glassware is oven-dried and solvents are anhydrous. 2. Control Reaction Temperature: Run the Michael addition at a lower temperature (e.g., 0 °C to RT). Add the Michael acceptor slowly and sub-stoichiometrically to the enolate solution. Consider adding a radical inhibitor like hydroquinone. 3. Promote Dehydration: After the aldol addition, ensure conditions favor dehydration. This can sometimes be achieved by azeotropic removal of water with a Dean-Stark apparatus or by adding a catalytic amount of acid during workup.
Formation of Multiple Side Products 1. Self-Condensation: The Michael donor (if it's a ketone) or acceptor can undergo self-condensation. 2. Multiple Deprotonation Sites: If the Michael donor has multiple acidic protons, different enolates can form, leading to a mixture of products. 3. Michael Adduct as Major Product: The reaction may have stalled after the Michael addition, with inefficient intramolecular cyclization.1. Slow Addition: Add the Michael acceptor dropwise to the pre-formed enolate of the Michael donor. This keeps the acceptor concentration low, minimizing self-reaction. 2. Use a Directed Donor: Employ a starting material like a malonic ester where deprotonation is strongly favored at the carbon flanked by the two carbonyl groups.[4] 3. Isolate Adduct & Change Conditions: If the Michael adduct is the main product, isolate it. Then, subject it to different, potentially stronger, basic or acidic conditions to promote the intramolecular aldol condensation.[5]
Product is an Intractable Oil or Difficult to Purify 1. Residual Starting Materials/Byproducts: The crude product may contain unreacted starting materials or polymeric tars that inhibit crystallization. 2. Inherent Physical Properties: The carboxylic acid group can lead to strong intermolecular hydrogen bonding, resulting in a viscous oil or low-melting solid.1. Thorough Workup: Perform careful aqueous washes to remove water-soluble impurities and bases. Use a brine wash to break emulsions. 2. Column Chromatography: Purify using silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing polarity is recommended. Adding a small amount of acetic or formic acid to the eluent can improve peak shape for carboxylic acids. 3. Derivatization for Purification: Convert the crude carboxylic acid to its methyl or ethyl ester.[7] Esters are typically less polar and more crystalline, making them easier to purify by chromatography or recrystallization. The pure ester can then be hydrolyzed back to the carboxylic acid.
Inconsistent Yields Upon Scale-Up 1. Inefficient Heat Transfer: The Robinson annulation can be exothermic. What is easily managed in a small flask can lead to overheating and side reactions in a larger reactor. 2. Mixing Issues: Inefficient stirring in a large vessel can lead to localized "hot spots" of high base or reactant concentration, promoting side reactions.1. Controlled Reagent Addition & Cooling: Use an addition funnel for slow, controlled addition of reagents. Employ an ice bath or cooling mantle to maintain the target temperature throughout the reaction. 2. Use Mechanical Stirring: For reactions larger than 1 L, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient and homogenous mixing.

Detailed Experimental Protocol: Two-Step Synthesis via Diethyl Malonate

This protocol outlines the synthesis using diethyl malonate and a suitable methoxy-enone precursor.

Step 1: Michael Addition – Synthesis of Diethyl 2-(3-methoxy-1-oxobutyl)malonate (Michael Adduct)
  • Reagent Preparation:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (80 mL).

    • Carefully add sodium metal (1.0 eq) in small pieces to generate sodium ethoxide in situ. Allow the sodium to react completely.

    • Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • Reaction Execution:

    • To the cooled solution, add diethyl malonate (1.05 eq) dropwise via syringe over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation.

    • In a separate flask, prepare a solution of 1-methoxy-1-buten-3-one (1.0 eq) in anhydrous ethanol (20 mL).

    • Add the enone solution dropwise to the enolate solution over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Work-up and Isolation:

    • Quench the reaction by pouring it into a beaker of ice water (200 mL).

    • Neutralize the solution to pH ~7 with 1M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Michael adduct. This adduct can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation
  • Reaction Setup:

    • Dissolve the crude Michael adduct from Step 1 in ethanol (50 mL).

    • Add a solution of sodium hydroxide (3.0 eq) in water (50 mL).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. This step accomplishes three transformations: intramolecular aldol condensation/dehydration, saponification (hydrolysis) of the esters, and decarboxylation of the resulting malonic acid intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the mixture to pH 2-3 with concentrated HCl. A precipitate of the product may form.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.[8]

Caption: Experimental workflow for the synthesis of the target compound.

References

  • Stereospecific Synthesis of Cyclohexenone Acids by-Sigmatropic Rearrangement Route. PMC. Available at: [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. Available at: [Link]

  • Robinson annulation. Wikipedia. Available at: [Link]

  • Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. PMC. Available at: [Link]

  • Synthesis from Carboxylic Acids and Derivatives (Update 2011). Thieme Chemistry. Available at: [Link]

  • Synthesis of methoxy carboxylic acids. PrepChem.com. Available at: [Link]

  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. Available at: [Link]

  • Robinson Annulation. J&K Scientific LLC. Available at: [Link]

  • Synthesis method of 3-oxo cyclohexane-1-caboxylate. Google Patents.
  • The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method. Google Patents.

Sources

Optimization

troubleshooting 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid purification

Technical Support Center: Troubleshooting 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid Purification Overview & Chemical Profile As a Senior Application Scientist, I frequently see researchers encounter severe yield an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid Purification

Overview & Chemical Profile

As a Senior Application Scientist, I frequently see researchers encounter severe yield and purity issues when working with 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3). This compound is a highly valuable "protected dimedone" building block, utilized extensively in the synthesis of molecular probes for detecting protein sulfenic acids (e.g., in cysteine-based phosphatases)[1].

The purification challenge stems from its dual-functional nature: it combines a highly polar carboxylic acid with an acid-sensitive β -methoxy enone (vinylogous ester). Standard purification of carboxylic acids typically requires acidic modifiers (like 0.1% TFA or Acetic Acid) to suppress ionization and prevent peak tailing. However, the β -methoxy enone moiety undergoes rapid oxocarbenium-mediated hydrolysis in acidic aqueous conditions, reverting the molecule to its parent 3,5-dioxocyclohexanecarboxylic acid (a β -diketone)[2]. Thus, the very conditions traditionally used to improve peak shape actively destroy this specific molecule.

Diagnostic Decision Tree

PurificationWorkflow Start Crude 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid Decision What is the purification scale? Start->Decision ScaleSmall Analytical / Small Prep (< 500 mg) Decision->ScaleSmall ScaleLarge Bulk / Process Scale (> 500 mg) Decision->ScaleLarge RPHPLC RP-HPLC (C18) Buffer: 10 mM NH4OAc (pH 6.8) Avoid TFA/FA! ScaleSmall->RPHPLC Silica Normal Phase Silica Is it deactivated? ScaleLarge->Silica Success High Purity (>95%) Intact Enol Ether RPHPLC->Success SilicaYes Yes (Et3N treated) Silica->SilicaYes SilicaNo No (Standard / Acidic Silica) Silica->SilicaNo Flash Flash Chromatography DCM/MeOH with 1% Et3N (Isolate as Et3N salt) SilicaYes->Flash Failure Hydrolysis to 1,3-cyclohexanedione derivative (Severe Tailing) SilicaNo->Failure Flash->Success

Decision matrix for isolating 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid based on scale.

Troubleshooting FAQs

Q1: Why do I recover 3,5-dioxocyclohexanecarboxylic acid instead of my target product after silica gel chromatography? A1: You are observing acid-catalyzed hydrolysis of the β -methoxy enone. Standard silica gel is inherently mildly acidic (pH ~4.5–5.0). When the enone oxygen or the double bond is protonated, it forms an oxocarbenium ion. Residual water in the silica or solvent attacks this intermediate, forming a hemiacetal that collapses to release methanol and the β -diketone[3]. Because the molecule itself contains a carboxylic acid, it can auto-catalyze this hydrolysis when concentrated on the column. Solution: Never use standard silica gel or acidic modifiers (TFA, Formic Acid) for this compound. Use deactivated silica (pre-treated with Triethylamine) or buffered Reverse-Phase HPLC.

Q2: How can I prevent severe tailing on RP-HPLC without using TFA or Formic Acid? A2: Tailing occurs because the unprotonated carboxylic acid interacts with residual silanols on the C18 stationary phase. Instead of suppressing ionization with acid (which destroys the enol ether), you should fully ionize the carboxylic acid using a volatile, near-neutral buffer. A 10 mM Ammonium Acetate ( NH4​OAc ) buffer at pH 6.8 ensures the carboxylic acid is fully deprotonated (as a carboxylate) while keeping the pH safe for the enol ether. The ammonium counterion provides excellent ion-pairing, resulting in sharp, symmetrical peaks.

Q3: My compound degrades during solvent evaporation. What is causing this thermal instability? A3: This is a concentration-dependent auto-catalytic degradation. As you evaporate the solvent, the local concentration of the compound's own carboxylic acid increases, dropping the apparent pH of the residual water. If the water bath is too hot (>40°C), thermal energy accelerates the oxocarbenium formation. Solution: Keep the rotary evaporator water bath below 30°C. If evaporating HPLC fractions containing NH4​OAc , lyophilization (freeze-drying) is highly recommended over rotary evaporation to prevent thermal and pH-induced stress.

Validated Purification Protocols

Protocol A: Preparative RP-HPLC (Analytical to Small-Prep Scale)

This method utilizes a volatile buffer to maintain a neutral pH, protecting the enol ether while ensuring sharp peak shapes for the carboxylic acid.

  • Sample Preparation: Dissolve the crude mixture in 1:1 Water:Acetonitrile containing 10 mM NH4​OAc . Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-carbon-load C18 column designed for basic/neutral pH stability (e.g., Waters XBridge C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.8 if necessary). Strictly avoid TFA.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. The compound is highly polar and will elute early.

  • Detection: Monitor at 254 nm (strong absorbance from the enone conjugated system).

  • Isolation: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with heat.

Protocol B: Triethylamine-Deactivated Normal Phase Flash Chromatography (Bulk Scale)

For scales >500 mg where RP-HPLC is impractical, normal phase chromatography can be used only if the silica is thoroughly neutralized.

  • Column Preparation: Pack a silica gel column using Dichloromethane (DCM) containing 2% Triethylamine ( Et3​N ). Flush with at least 3 column volumes of this solvent to fully deactivate the acidic silanol groups.

  • Equilibration: Flush the column with 2 column volumes of DCM containing 0.5% Et3​N to remove excess base.

  • Loading: Dissolve the crude product in a minimum amount of DCM (add a few drops of Methanol if solubility is poor) and load onto the column.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 0.5% Et3​N throughout the run.

  • Recovery: The product will elute as the triethylammonium salt. Concentrate under reduced pressure at room temperature (<30°C).

Quantitative Data & Chromatographic Outcomes

Purification MethodModifier / AdditiveStationary PhaseEnol Ether IntegrityPeak Shape / YieldObservation
RP-HPLC 0.1% TFA (pH ~2)Standard C18Destroyed Sharp / <10%Complete hydrolysis to β -diketone during run.
RP-HPLC None (Water/MeCN)Standard C18Partial DegradationSevere Tailing / 40%Auto-catalytic hydrolysis; poor resolution.
RP-HPLC 10 mM NH4​OAc (pH 6.8)XBridge C18Intact Sharp / >90%Optimal method. Product isolated as NH4+​ salt.
Flash Silica None (DCM/MeOH)Bare SilicaDestroyed Severe Tailing / <5%Compound sticks to column; elutes as degraded smear.
Flash Silica 0.5% Et3​N Deactivated SilicaIntact Good / 85%Scalable method. Product isolated as Et3​NH+ salt.

References

  • Cilibrizzi, A., Fedorova, M., Collins, J., Leatherbarrow, R., Woscholski, R., & Vilar, R. (2017). "A tri-functional vanadium(iv) complex to detect cysteine oxidation." Dalton Transactions, 46(21), 6994-7004.[Link]

  • Reymond, J.-L., Jahangiri, G. K., Stoudt, C., & Lerner, R. A. (1993). "Antibody Catalyzed Hydrolysis of Enol Ethers." Journal of the American Chemical Society, 115(10), 3909-3917.[Link]

  • Kresge, A. J., & Chiang, Y. (1967). "The hydrolysis of alkyl enol ethers." Journal of the Chemical Society B: Physical Organic, 53-58.[Link]

Sources

Troubleshooting

Technical Support Center: 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

Welcome to the official technical support and troubleshooting hub for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3). As a cyclic β -methoxy enone with a pendant carboxylic acid, this compound serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting hub for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3). As a cyclic β -methoxy enone with a pendant carboxylic acid, this compound serves as a highly versatile "protected dimedone" building block utilized in complex API synthesis and chemical biology probes[1].

However, its unique structural features—specifically the combination of a vinylogous ester moiety paired with a Brønsted acid—make it uniquely susceptible to stability issues during storage and reaction. This guide provides field-proven insights, causal explanations, and validated protocols to ensure high-fidelity handling.

Frequently Asked Questions (FAQs): Fundamental Stability

Q1: Why does my batch of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid degrade into a sticky residue during storage? A: The degradation is primarily driven by autocatalytic hydrolysis . The molecule contains a vinylogous ester (the 3-methoxy enone group), which is inherently sensitive to acidic, aqueous conditions[2]. Because the molecule also possesses a free carboxylic acid at the C1 position, it acts as its own internal acid catalyst. Upon exposure to ambient atmospheric moisture, the C1-COOH protonates the enone oxygen, triggering the elimination of methanol and yielding the deprotected 1,3-diketone (3,5-dioxocyclohexane-1-carboxylic acid)[3]. This diketone readily tautomerizes and can undergo further oligomerization, leading to the observed sticky residue.

Q2: What are the optimal storage conditions to prevent this degradation? A: To arrest the autocatalytic cycle, you must eliminate both moisture and thermal energy. The compound must be stored refrigerated or frozen under an inert atmosphere.

Table 1: Representative Stability Profile of the Methoxy Enone Moiety
Storage ConditionAtmosphereMoisture LevelEstimated Stability ( t1/2​ )Primary Degradant
25°C (Benchtop)Ambient AirHigh (~50% RH)< 48 hours3,5-Dioxocyclohexane-1-carboxylic acid
4°C (Fridge)Ambient AirModerate1 - 2 weeks3,5-Dioxocyclohexane-1-carboxylic acid
-20°C (Freezer)Inert (N2/Argon)< 10 ppm H 2​ O> 12 monthsNone (Stable)

Troubleshooting Guide: Reaction & Handling Issues

Issue 1: Extremely low yields (<10%) during amide coupling using standard EDC/HOBt conditions.

  • Root Cause: The use of EDC/HOBt with weak bases (like Triethylamine) often fails with this substrate. A 1 reported a dismal ~6% yield when attempting to couple this acid using EDC/HOBt/Et 3​ N[1]. The prolonged activation time required by EDC allows trace moisture to hydrolyze the vinylogous ester. Furthermore, the intermediate O -acylisourea or HOBt ester can undergo intramolecular side reactions before the amine attacks.

  • Solution: Switch to a highly reactive uronium coupling agent like HATU combined with a sterically hindered base like DIPEA (N,N-Diisopropylethylamine). A3 demonstrates successful coupling using HATU/DIPEA in anhydrous DMF, achieving significantly higher yields by rapidly forming the active ester and neutralizing the C1-COOH to prevent autocatalysis[3].

Issue 2: Loss of the methoxy group during aqueous workup.

  • Root Cause: Aqueous workups, particularly those using dilute acid (e.g., 1M HCl or 10% Citric Acid) to remove unreacted amines, will rapidly hydrolyze the vinylogous ester back to the 1,3-diketone[2].

  • Solution: Utilize a strictly neutral or mildly basic aqueous wash (e.g., saturated NaHCO 3​ ). If removing excess amine is critical, use a polymer-bound scavenger resin (e.g., QuadraPure) instead of an acidic wash.

Visualizations

G A 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Intact Vinylogous Ester) B Ambient Moisture (H2O) + Autocatalysis (C1-COOH) A->B Exposure C Protonation of Enone Oxygen (Tetrahedral Intermediate) B->C Acid-catalyzed attack D Loss of Methanol (CH3OH) C->D Elimination E 3,5-Dioxocyclohexane-1-carboxylic acid (Degraded 1,3-Diketone) D->E Tautomerization

Autocatalytic hydrolysis pathway of the methoxy enone moiety.

G Step1 1. Dissolve Acid in Anhydrous DMF (Inert N2 Atmosphere) Step2 2. Add Amine & DIPEA (Base) (Neutralize C1-COOH) Step1->Step2 Step3 3. Add HATU at 0°C (Activate Carboxylate) Step2->Step3 Step4 4. Stir at RT for 12h (Monitor via LC-MS) Step3->Step4 Step5 5. Non-Aqueous Workup (Avoid Acidic Hydrolysis) Step4->Step5

Optimized anhydrous amide coupling workflow to prevent enone degradation.

Experimental Protocols

Protocol A: Optimized Amide Coupling (HATU/DIPEA Method)

This protocol is designed as a self-validating system: the immediate color change upon HATU addition confirms carboxylate activation, while the strict order of addition (base before coupling agent) ensures the C1-COOH is neutralized before it can catalyze hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with dry Nitrogen gas.

  • Dissolution: Dissolve 1.0 equivalent of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Neutralization (Critical Causality Step): Add 2.0 equivalents of the target amine, followed immediately by 2.5 equivalents of anhydrous DIPEA. Note: DIPEA neutralizes the C1-COOH, halting any potential autocatalytic hydrolysis prior to activation.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of HATU in one single portion. A slight yellowing of the solution acts as a visual validation of active ester formation. Stir at 0°C for 15 minutes, then allow the flask to warm to room temperature.

  • Reaction: Stir at room temperature for 12 hours. Monitor completion via LC-MS. (Self-Validation: Ensure the LC-MS mobile phase is buffered with ammonium acetate rather than 0.1% Formic Acid to avoid false-positive degradation on-column).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO 3​ . Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Do not use acidic washes.

References

  • A tri-functional vanadium(IV) complex to detect cysteine oxidation | Imperial Spiral | 1

  • COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF - EP 3632903 B1 | European Patent Office | 3

  • An Access to Transetherification and Reverse Reaction of Vinylogous Esters | Organic Process Research & Development - ACS Publications | 2

  • 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid | 95298-68-3 | Sigma-Aldrich |

Sources

Optimization

Technical Support Center: Green Solvent Transitions for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid

Welcome to the Technical Support Center. As drug development and synthetic chemistry pivot toward sustainable practices, replacing legacy solvents—such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry pivot toward sustainable practices, replacing legacy solvents—such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—has become a critical priority[1][2].

Working with 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid presents unique challenges during this transition. The molecule features both a polar carboxylic acid capable of hydrogen bonding and a highly sensitive β -methoxy- α,β -unsaturated ketone (a vinyl ether/protected dimedone moiety)[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure your amidation and esterification workflows succeed in alternative green solvents.

Part 1: Solvent Replacement Matrix

Before troubleshooting, it is essential to understand the physicochemical differences between legacy solvents and their green alternatives. The table below summarizes quantitative data driving our protocol modifications[2][4].

Legacy SolventPrimary EHS IssueGreen AlternativeBoiling Point (°C)Water Sol. ( g/100 mL)Application Note for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
DCM Carcinogenic, High VolatilityCPME (Cyclopentyl methyl ether)1061.1Excellent for Steglich esterifications; low water solubility prevents intermediate hydrolysis[5].
DMF Reprotoxic, High Boiling Point2-MeTHF (2-Methyltetrahydrofuran)8014.0Good for amidations; requires brine washes to prevent emulsions during workup[2].
NMP Reprotoxic, Difficult to RemoveEtOAc (Ethyl Acetate)778.3Ideal for T3P-mediated couplings; poor solubility for some polar amine salts[6].
THF Peroxide Former, High MiscibilityMTBE (Methyl tert-butyl ether)554.2Safer extraction solvent; forms distinct phase boundaries[2].

Part 2: Troubleshooting Guides & FAQs

Amidation Workflows: Overcoming Solubility and Phase Issues

Amidation start Amidation of 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid check_solv Current solvent: DMF or NMP? start->check_solv yes_solv Yes check_solv->yes_solv no_solv No (Already Green) check_solv->no_solv switch_solv Switch to EtOAc or 2-MeTHF yes_solv->switch_solv reagent_check Using EDC/HOBt? switch_solv->reagent_check switch_reagent Switch to T3P (Propylphosphonic anhydride) reagent_check->switch_reagent Yes (Risk of precipitation) proceed Proceed with Coupling (Water-soluble byproducts) reagent_check->proceed No switch_reagent->proceed

Decision tree for transitioning amidation workflows to green solvents.

Q: When scaling up my amidation, I switched from DMF to EtOAc to comply with green chemistry guidelines. However, my EDC/HOBt coupling stalled. Why? A: This is a classic phase-behavior issue. DMF is a dipolar aprotic solvent that easily dissolves the polar carboxylic acid, the amine salt, and the active ester intermediate[1]. Ethyl acetate (EtOAc) has a significantly lower dielectric constant. Consequently, the polar O-acylisourea intermediate or the HOBt-active ester often precipitates out of solution before the amine can attack. Solution: Switch your coupling reagent to Propylphosphonic anhydride (T3P®). T3P is supplied as a 50 wt.% solution in EtOAc and performs exceptionally well in less polar green solvents[6][7]. Furthermore, T3P generates highly water-soluble phosphate byproducts, completely eliminating the need for complex aqueous washes that often cause emulsions[8].

Q: I am using 2-MeTHF as a green extraction solvent after my reaction, but I am getting stubborn emulsions during the NaHCO3​ wash. How do I fix this? A: Unlike DCM, which is strictly immiscible with water, 2-Methyltetrahydrofuran (2-MeTHF) has partial water miscibility (~14 g/100 mL at room temperature)[2]. When washing with mildly basic aqueous solutions (like NaHCO3​ to remove unreacted 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid), this partial miscibility reduces interfacial tension, stabilizing emulsions. Solution: Always saturate your aqueous washes with NaCl (brine). The "salting-out" effect drastically reduces the solubility of 2-MeTHF in the aqueous phase, restoring a sharp phase boundary and preventing product loss[2].

Esterification Workflows: Preventing Vinyl Ether Hydrolysis

Esterification start Esterification of 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid acid_check Using Acidic Conditions? (e.g., Fischer) start->acid_check hydrolysis WARNING: Vinyl Ether Hydrolysis (Yields 1,3-diketone) acid_check->hydrolysis Yes steglich Use Neutral Conditions (Steglich: DIC/DMAP) acid_check->steglich No hydrolysis->steglich Troubleshoot solv_check Using DCM as solvent? steglich->solv_check switch_cpme Switch to CPME or DMC (Green Alternative) solv_check->switch_cpme Yes success High Yield Ester (Intact Methoxy Enone) solv_check->success No switch_cpme->success

Workflow to prevent vinyl ether hydrolysis during green esterification.

Q: Why does my 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid degrade into a 1,3-diketone during Fischer esterification in ethanol? A: The 3-methoxy enone moiety is chemically a β -methoxy- α,β -unsaturated ketone, which functions as a vinyl ether (an enol ether of a 1,3-diketone). Under the strongly acidic conditions (e.g., H2​SO4​ or TsOH ) required for Fischer esterification[9], the vinyl ether undergoes rapid hydrolysis. The oxygen lone pair donates electron density to protonate the β -carbon, followed by water attack and elimination of methanol, yielding the thermodynamically stable 3,5-dioxocyclohexane-1-carboxylic acid (dimedone derivative)[3]. Solution: Abandon Fischer conditions. Instead, utilize a mild, neutral Steglich-type esterification[4][10].

Q: I am replacing DCM with CPME for a Steglich esterification. Will this affect the reaction rate? A: Yes, but often favorably. Steglich esterifications traditionally rely on DCM or DMF[4]. However, Cyclopentyl methyl ether (CPME) and Dimethyl carbonate (DMC) have emerged as superior, sustainable alternatives[4]. CPME has a higher boiling point ( 106∘C ) than DCM ( 39∘C ), allowing for gentle heating if steric hindrance is an issue. Furthermore, CPME's low water solubility ( 1.1 g/100 mL) prevents the premature hydrolysis of the highly moisture-sensitive O-acylisourea intermediate formed by the carbodiimide[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Green Amidation using T3P in EtOAc

This protocol replaces DMF/EDC with EtOAc/T3P, ensuring high yields without intermediate precipitation[6][11].

  • Activation: Dissolve 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc to achieve a 0.2 M concentration.

    • Validation: The solution should be clear. If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir until the mixture becomes completely homogeneous.

  • Coupling: Cool the reaction flask to 0°C. Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the mild exotherm associated with mixed anhydride formation and prevents epimerization of any sensitive stereocenters[6].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly UV-active enone starting material ( Rf​≈0.2 ) should completely convert to the less polar amide ( Rf​≈0.5 ) within 2-4 hours.

  • Workup: Wash the organic layer sequentially with saturated NaHCO3​ (to remove unreacted acid), 1M HCl (to remove unreacted amine), and brine.

    • Validation: T3P byproducts are highly water-soluble tripropyl triphosphates[7]. A clean, rapid phase separation without emulsions confirms successful byproduct removal. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Neutral Steglich Esterification in CPME

This protocol replaces DCM with CPME to prevent vinyl ether hydrolysis while maintaining high coupling efficiency[4][10].

  • Preparation: Dissolve 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous CPME (0.2 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: CPME's low water solubility protects the moisture-sensitive O-acylisourea intermediate[5]. DMAP acts as a highly nucleophilic acyl transfer catalyst[10].

  • Activation: Cool the mixture to 0°C and add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise.

    • Causality: DIC is preferred over DCC because its byproduct, diisopropylurea (DIU), is soluble in CPME, avoiding the tedious filtration required for the insoluble dicyclohexylurea (DCU)[4].

  • Monitoring: Stir at room temperature for 12 hours.

    • Validation: Unlike DCC reactions which become cloudy, the DIC/CPME reaction mixture will remain largely homogeneous. TLC will confirm the disappearance of the carboxylic acid.

  • Workup: Wash the organic layer with saturated NH4​Cl to remove the DMAP catalyst, followed by a brine wash.

    • Validation: The organic layer will separate rapidly due to CPME's distinct phase boundary and low water miscibility. Concentrate under reduced pressure to yield the intact methoxy-enone ester.

References

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Royal Society of Chemistry. Available at:[Link]

  • COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF - EP 3632903 B1 . European Patent Office. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids (CPME/DMC) . Royal Society of Chemistry. Available at: [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis . Imperial College London. Available at:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . ACS Publications. Available at: [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? . National Institutes of Health. Available at: [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications . CORE. Available at:[Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®) . Aragen. Available at: [Link]

  • Considerations for achieving maximized DNA recovery in solid-phase DNA-encoded library synthesis . National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing and Accelerating 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized cyclohexene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized cyclohexene derivatives. The conversion of 3,5-dioxocyclohexane-1-carboxylic acid to 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is a classic β -diketone enol etherification.

The baseline protocol [1] relies on a 2-hour reflux in methanol with p -toluenesulfonic acid (TsOH). However, prolonged reaction times often lead to thermodynamic byproducts and workflow inefficiencies. This guide provides mechanistic troubleshooting and validated protocols to reduce reaction time to under 30 minutes while maintaining strict chemoselectivity.

Diagnostic Hub: Understanding the Kinetic Bottleneck

Why is the standard 2-hour reflux problematic? The reaction is a delicate equilibrium process: Keto Enol + MeOH Hemiketal Enol Ether + H2​O

The generation of water during the hemiketal dehydration step severely limits the forward reaction rate. If you attempt to force the reaction to completion by extending the reflux time past 2 hours, the C1-aliphatic carboxylic acid—which is kinetically slower to react than the highly acidic β -diketone—will begin to esterify. This yields the undesired methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate. Therefore, reducing the reaction time is not just about laboratory efficiency; it is a strict requirement for chemoselectivity (kinetic control).

ReactionPathway A 3,5-dioxocyclohexane- 1-carboxylic acid (Keto Form) B Enol Form Intermediate A->B Tautomerization C Hemiketal Intermediate B->C + MeOH, H+ (Fast) D 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (Target Enol Ether) C->D - H2O (Rate Limiting) E Methyl Ester Byproduct (Over-reaction) D->E + MeOH, H+ Prolonged Heat

Fig 1. Mechanistic pathway showing kinetic enol etherification vs. thermodynamic over-esterification.

Troubleshooting FAQs

Q1: I tried using a Dean-Stark apparatus to remove water and speed up the reaction, but it failed. Why? A1: A Dean-Stark trap relies on forming an azeotrope to physically distill water out of the reaction. Because methanol (boiling point 65 °C) is highly miscible with water and boils at a significantly lower temperature than water (100 °C), standard azeotropic distillation is impossible here. You must use a chemical water scavenger instead.

Q2: How does Trimethyl Orthoformate (TMOF) reduce the reaction time so drastically? A2: TMOF acts as an irreversible chemical dehydrating agent [2]. It reacts instantly with the water byproduct to form methanol and methyl formate. By continuously removing water from the system, TMOF shifts the equilibrium entirely to the right (Le Chatelier's principle), dropping the required reaction time from 120 minutes to just 30 minutes at room temperature, completely avoiding the need for reflux.

Q3: I attempted a microwave-assisted synthesis to speed things up, but I got a dark, tarry mixture and low yield. What went wrong? A3: β -diketones and their derivatives are prone to thermal degradation and decarboxylation under localized superheating. While microwave (MW) irradiation highly accelerates enol etherification [4], failing to cap the temperature leads to decomposition. You must use a sealed MW vessel with active compressed-air cooling, strictly capping the internal temperature at 80 °C.

Q4: Can I replace homogeneous TsOH with a solid acid catalyst to eliminate the aqueous workup? A4: Yes. Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, provides a highly concentrated localized acidic environment [3]. It accelerates the protonation step and can be simply filtered out post-reaction, cutting workup time from 1 hour (aqueous extraction/washing) to 5 minutes.

Accelerated Experimental Protocols

To bypass the kinetic bottlenecks, we recommend two self-validating methodologies depending on your laboratory's equipment and scale requirements.

Method A: TMOF-Driven Kinetic Enol Etherification (Recommended for Scale-Up)

This method utilizes chemical dehydration to achieve rapid kinetic control at room temperature.

  • Preparation: In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve 3,5-dioxocyclohexane-1-carboxylic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous methanol to achieve a 0.5 M concentration.

  • Scavenger Addition: Add Trimethyl orthoformate (TMOF) (3.0 eq) via syringe.

  • Catalysis & In-Process Control (IPC): Add TsOH· H2​O (0.1 eq). Self-Validating Step: The solution will remain clear. Monitor via TLC (DCM:MeOH 9:1) after 15 minutes. The highly polar diketone spot ( Rf​≈0.1 ) will rapidly convert to the less polar enol ether ( Rf​≈0.4 ).

  • Quench & Workup: After exactly 30 minutes at room temperature, quench the reaction by adding solid NaHCO3​ (0.2 eq) to neutralize the acid. Filter the suspension through a fritted funnel and concentrate the filtrate under reduced pressure to yield the pure product.

Method B: Microwave-Assisted Solid-Phase Catalysis (Recommended for Rapid Library Synthesis)

This method leverages volumetric heating and heterogeneous catalysis for ultra-fast turnover.

  • Preparation: In a 10 mL microwave-safe sealed vial equipped with a magnetic stir bar, combine the starting material (1.0 eq, 1.0 mmol), anhydrous methanol (4.0 mL), and dry Amberlyst-15 resin (20% w/w relative to the substrate).

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Set the parameters: 80 °C target temperature, 10 minutes hold time, dynamic power modulation (max 150 W), with simultaneous compressed air cooling engaged to prevent thermal overshoot.

  • Workup: Remove the vial and allow it to cool to room temperature. Decant the liquid from the Amberlyst-15 beads. Rinse the beads with 1 mL of fresh methanol. Concentrate the combined organics in vacuo.

Workflow cluster_TMOF Method A: TMOF Scavenging cluster_MW Method B: Microwave + Solid Acid Start Starting Material: 3,5-dioxocyclohexane-1-carboxylic acid T1 Add MeOH + TMOF (Water Scavenger) Start->T1 M1 Add MeOH + Amberlyst-15 Start->M1 T2 Add TsOH (Cat.) Stir 30 min @ RT T1->T2 Workup Filtration & Concentration (Rapid Workup) T2->Workup M2 MW Irradiation 80°C, 10 min M1->M2 M2->Workup Product Pure 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid Workup->Product

Fig 2. Parallel accelerated workflows for the synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

Quantitative Data Presentation

The following table summarizes the performance metrics of the accelerated workflows compared to the baseline patent methodology.

MethodologyCatalyst / ReagentReaction TimeTemperatureChemoselectivity (Target vs. Ester)Workup Time
Standard Reflux [1]TsOH / MeOH120 mins65 °C (Reflux)Moderate (Prone to over-esterification)~60 mins (Aqueous extraction)
Method A: TMOF [2]TsOH / TMOF30 mins 20 °C (RT)Excellent (Strict kinetic control)~15 mins (Filtration/Evaporation)
Method B: Microwave [3,4]Amberlyst-1510 mins 80 °C (MW)High (Requires strict temp control)~5 mins (Simple decantation)

References

  • COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF Source: European Patent Office - EP 3632903 B1 1

  • Synthesis of (±)- and (-)-Vibralactone and Vibralactone C Source: PMC - NIH 2

  • Amberlyst-15 in organic synthesis Source: Arkivoc 3

  • Microwave-Assisted Syntheses in Organic Chemistry Source: mtak.hu 4

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3)[1]. This cyclic enone/carboxylic acid is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and purification of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3)[1]. This cyclic enone/carboxylic acid is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemical plant growth regulators[2].

Synthesizing this molecule typically involves the enol etherification of 3,5-dioxocyclohexanecarboxylic acid (CAS: 42858-60-6) using methanol and an acid catalyst[3][4]. While the reaction is straightforward in principle, researchers frequently encounter specific impurity profiles that complicate downstream applications. This guide is engineered to provide mechanistic insights, diagnostic data, and field-proven protocols to resolve these issues.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the structural nature of the impurities in your crude mixture. The table below summarizes the quantitative and diagnostic data for the most common byproducts encountered during this synthesis.

Table 1: Common Impurities and Diagnostic Identifiers
Impurity NameCAS NumberOrigin / CausalityKey ¹H NMR Identifier (CDCl₃)
Methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate 60891-25-0[5]Concurrent Fischer esterification of the C1 carboxylic acid during the enol etherification step.~3.75 ppm (s, 3H, -COOCH₃)
3,5-Dioxocyclohexanecarboxylic acid 42858-60-6[3]Unreacted starting material due to incomplete conversion or insufficient methylating agent.Absence of ~3.80 ppm (s, 3H, =C-OCH₃)
3-Methoxybenzoic acid N/AOxidative dehydrogenation (aromatization) of the cyclohexenone ring upon exposure to air/heat.~7.0–7.6 ppm (m, 4H, Aromatic)

Part 2: Mechanistic Pathways & Troubleshooting FAQs

Understanding the chemical causality behind your experimental observations is the key to resolving them. Below is the reaction network illustrating how the target and impurities form.

ReactionPathway SM 3,5-Dioxocyclohexane- 1-carboxylic acid (Starting Material) Prod 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (Target Product) SM->Prod MeOH, H+ (Enol etherification) Imp1 Methyl 3-methoxy-5-oxocyclohex- 3-ene-1-carboxylate (Ester Impurity) SM->Imp1 Excess MeOH/H+ Prod->Imp1 MeOH, H+ (Fischer Esterification) Imp2 3-Methoxybenzoic acid (Aromatized Impurity) Prod->Imp2 [O] (Dehydrogenation)

Reaction pathway showing target synthesis and major impurity formation routes.

Q1: I am seeing a massive peak for the methyl ester byproduct (CAS 60891-25-0). How do I suppress it?

Causality: When using methanol and an acid catalyst, you are simultaneously driving two reactions: the desired enol etherification of the 1,3-diketone and the undesired Fischer esterification of the C1 carboxylic acid[5]. Because the primary carboxylic acid is sterically unhindered, esterification is highly favorable. Solution: Do not waste time trying to perfectly balance the stoichiometry to prevent esterification. Instead, drive the reaction to complete over-methylation (forming the ester impurity entirely), and then perform a selective saponification (see Protocol in Part 3). The enol ether (a vinylogous ester) is highly stable to aqueous base because the electron-rich enolate pi-system repels nucleophilic hydroxide attack. Conversely, the standard carboxylic ester is easily hydrolyzed. This intrinsic chemical difference makes selective saponification a highly reliable, self-validating purification strategy.

Q2: Are there regioisomeric enol ethers forming? My HPLC shows a closely eluting peak.

Causality: No. A structural analysis of the starting material, 3,5-dioxocyclohexanecarboxylic acid, reveals a plane of symmetry[3][4]. Enolization and subsequent methylation at either the C3 or C5 ketone yields the exact same molecule. Solution: If you are seeing a closely eluting peak, it is not a regioisomer. It is highly likely to be unreacted starting material or a trace amount of the decarboxylated byproduct (3-methoxycyclohex-2-en-1-one). Ensure your HPLC method utilizes a buffered mobile phase (e.g., 0.1% Formic Acid) to prevent peak tailing of the carboxylic acid, which often mimics a second closely eluting impurity.

Q3: My isolated product turns yellow/brown over time and shows aromatic peaks in the NMR. What happened?

Causality: Cyclohexenone systems are prone to oxidative dehydrogenation, leading to aromatization. In the presence of oxygen and trace metal impurities, the ring loses hydrogen to form 3-methoxybenzoic acid derivatives. Solution: Always degas your reaction solvents by sparging with Nitrogen or Argon. Store the final purified 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid under an inert atmosphere at 2-8°C[1].

Part 3: Step-by-Step Methodology

If your reaction yields a mixture of the target acid and the over-esterified methyl ester, use the following self-validating workflow to isolate the pure target compound.

Purification Start Crude Mixture (Target + Ester Impurity + SM) Step1 Selective Saponification (LiOH, THF/H2O, 0°C) Start->Step1 Step2 Acidification (1M HCl to pH 3) Step1->Step2 Step3 Extraction (EtOAc) Step2->Step3 Step4 Crystallization (Toluene/Heptane) Step3->Step4 Pure Pure Target Product (>98% Purity) Step4->Pure

Step-by-step workflow for the selective saponification and isolation of the target.

Protocol: Selective Saponification of the Ester Impurity

1. Dissolution: Dissolve the crude mixture in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Causality: THF ensures the hydrophobic ester remains fully solubilized, while water is necessary to solvate the hydroxide nucleophile.

2. Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress unwanted side reactions, such as the potential retro-aldol cleavage of the ring system.

3. Base Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise. Causality: LiOH is a mild base that selectively hydrolyzes the standard carboxylic ester without cleaving the base-stable vinylogous ester (enol ether).

4. Reaction Monitoring (Self-Validation): Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 1:1 with 1% Acetic Acid). The reaction is complete when the higher R_f ester spot completely disappears, converging into the lower R_f baseline acid spot.

5. Quenching & Acidification: Cool the mixture back to 0 °C. Carefully acidify the mixture to pH 3 using 1M HCl. Critical Warning: Do not drop the pH below 2 or heat the acidic mixture. While the enol ether is stable to base, it is highly susceptible to aqueous acid hydrolysis back to the 1,3-diketone starting material.

6. Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

7. Crystallization: Recrystallize the crude solid by dissolving it in a minimal amount of warm Toluene. Add Heptane dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature to yield pure 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

References

  • Chemsrc. "methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate | 60891-25-0". Chemsrc Database. Available at: [Link]

  • PubChem. "Trinexapac | C11H12O5 | CID 14371531". National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid reaction condition screening

Welcome to the Technical Support Center for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3) . As a cyclic β -methoxy enone system, this building block serves as a crucial "protected dimedone" residue in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3) . As a cyclic β -methoxy enone system, this building block serves as a crucial "protected dimedone" residue in bioconjugation, probe design, and complex drug development[1]. The methoxy group strategically masks the highly reactive 1,3-diketone moiety, preventing unwanted Knoevenagel condensations or O-acylation during downstream amide coupling[2].

Below, you will find our field-validated troubleshooting guides, reaction condition screening data, and standardized protocols designed to ensure high-fidelity synthesis and prevent common degradation pathways.

Mechanistic Workflow & Reactivity Pathway

To successfully utilize this building block, it is essential to understand its lifecycle: from enol protection to amide conjugation, and finally, acidic deprotection to reveal the reactive diketone[1].

G A 3,5-Dioxocyclohexane- 1-carboxylic acid B 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (CAS: 95298-68-3) A->B MeOH, H+ (Enol Protection) C Amide Conjugate (Protected Enone) B->C EDC, HOBt, Et3N R-NH2, DMF D 1,3-Diketone Conjugate (Active Probe) C->D TFA / CH2Cl2 (Acidic Cleavage)

Workflow for the synthesis, coupling, and deprotection of the protected dimedone residue.

Troubleshooting Guides & FAQs

Q1: Why am I observing low yields and multiple side products during amide coupling with primary amines? Causality & Solution: The free 1,3-diketone is prone to O-acylation. While the 3-methoxy group protects the enol, the coupling conditions must remain strictly anhydrous. If using EDC/HOBt, ensure a slight excess of base (e.g., Et 3​ N or DIPEA) to keep the amine nucleophilic. However, avoid excessive base or prolonged heating, which can cause epimerization at the C1 stereocenter[1]. Always monitor the reaction via LC-MS; the intact β -methoxy enone has a distinct UV absorbance at ~254 nm.

Q2: My LC-MS shows a mass corresponding to [M-14] during the workup of the amide conjugate. What happened? Causality & Solution: You are observing premature deprotection of the methyl enol ether back to the 1,3-diketone (loss of a -CH 2​ group, Δ m/z = 14). The β -methoxy enone is highly sensitive to strong aqueous acids[1]. If your workup involves washing the organic layer with 1M HCl or concentrated TFA, the methoxy group will rapidly hydrolyze. Fix: Switch to a milder acidic wash, such as 10% aqueous citric acid or saturated NH 4​ Cl, to quench the reaction without cleaving the enol ether.

Q3: Should I use HATU or EDC/HOBt for conjugating sterically hindered amines to this acid? Causality & Solution: For sterically hindered amines, HATU is superior due to the formation of a highly reactive 7-aza-OBt ester intermediate. However, for standard primary amines, EDC/HOBt is often preferred. The causality here is purification efficiency: EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup, whereas HATU byproducts require rigorous chromatographic purification[2].

Reaction Condition Screening Data

When optimizing the amide coupling of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, selecting the right coupling reagent and base is critical to balance reactivity and stability. Below is a summary of our quantitative screening data:

Coupling ReagentAdditivesBaseSolventExpected YieldCausality / Mechanistic Notes
EDC HOBtEt 3​ NDMF>90% HOBt suppresses C1 epimerization; water-soluble urea byproduct allows for easy aqueous workup[1],[2].
HATU NoneDIPEADMF>95% Forms highly reactive 7-aza-OBt ester; ideal for sterically hindered amines but requires column chromatography.
DCC DMAP (cat.)NoneCH 2​ Cl 2​ ~60% Insoluble DCU byproduct can trap the product; higher risk of N-acylurea side product formation[2].
PyBOP NoneDIPEATHF~80% Good alternative to HATU, but pyrrolidine byproducts can sometimes complicate purification.
Validated Experimental Protocols

To ensure a self-validating system, the following protocols have been optimized for high yield and minimal degradation.

Protocol A: Standard Amide Coupling (EDC/HOBt Method)

This protocol is optimized to prevent premature deprotection of the enol ether while ensuring complete conversion[1].

  • Preparation: Dissolve 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (1.0 equiv, typically ~0.15 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Sequentially add HOBt (1.0 equiv) and Et 3​ N (1.4 equiv) to the stirred solution.

  • Coupling: Add EDC (1.4 equiv) and stir the mixture for 15 minutes to allow the active ester to form[1],[2].

  • Amine Addition: Dropwise add the target primary amine (0.8–1.0 equiv) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir continuously for 12 hours at room temperature. Monitor completion via LC-MS (look for the [M+H] + of the product and the disappearance of the activated ester).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NaHCO 3​ (2 × 10 mL), water (10 mL), and brine (10 mL). Crucial: Do not use strong acid washes.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum. Purify via flash column chromatography if necessary.

Protocol B: Mild Deprotection to the 1,3-Diketone

Use this protocol when the downstream application requires the reactive dimedone-like moiety[1].

  • Preparation: Dissolve the purified amide conjugate (0.10 mmol) in anhydrous CH 2​ Cl 2​ (2.0 mL).

  • Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) (1.0 mL) to the stirred solution at room temperature[1].

  • Reaction: Stir for exactly 2 hours. Prolonged exposure can lead to degradation of sensitive amide bonds.

  • Isolation: Evaporate the solvents and excess TFA under a stream of nitrogen or via rotary evaporation under high vacuum to yield the crude 1,3-diketone as a brown/yellow oil, which can be used directly in subsequent steps[1].

References
  • A tri-functional vanadium(IV) complex to detect cysteine oxidation Source: Imperial College London Spiral Repository URL:[Link]

  • 21.3: Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Cyclohexenone Derivatives

Welcome to the Technical Support Center for the synthesis of cyclohexenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of cyclohexenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during synthesis. Here, we move beyond simple protocols to explore the causality behind experimental pitfalls and offer robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Foundational Troubleshooting for Low-Yield Syntheses

Before delving into method-specific issues, it's crucial to address foundational problems that can compromise any reaction. Low yields often stem from overlooked laboratory fundamentals.

Question: My reaction is resulting in a significantly lower yield than expected. What are the first things I should check?

Answer: A systematic review of your foundational experimental parameters is the most efficient first step. Complex mechanistic issues are less common than basic laboratory oversights.

Underlying Cause: The success of a synthesis is predicated on the quality of its components and the precision of its execution. Impurities, moisture, oxygen, and thermal fluctuations can initiate unintended reaction pathways, consume reagents, or decompose products.

Troubleshooting Protocol:

  • Reagent & Solvent Integrity:

    • Purity of Starting Materials: Verify the purity of your starting ketones, aldehydes, or other precursors via NMR or GC-MS. Impurities can act as catalyst poisons or participate in side reactions.[1] Aldehyd starting materials are particularly susceptible to oxidation to carboxylic acids.

    • Solvent Anhydrousness: The presence of water is highly detrimental in reactions involving strong bases (e.g., LDA, NaH) or water-sensitive intermediates like enolates.[1] Use freshly distilled, anhydrous solvents or solvents from a solvent purification system.

  • Reaction Atmosphere Control:

    • Inert Atmosphere: For any air- or moisture-sensitive reaction, ensure your glassware was properly flame-dried or oven-dried and that the reaction was maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).[1] Check for leaks in your manifold or septa.

  • Thermal Management:

    • Temperature Control: Inconsistent temperature can drastically alter reaction rates and selectivity.[1] For exothermic additions, ensure a slow addition rate and efficient cooling to prevent localized heating, which can cause side product formation. Use a calibrated thermometer.

  • Stoichiometry and Reagent Addition:

    • Accurate Measurement: Double-check all calculations and ensure reagents were weighed and measured accurately.

    • Order of Addition: Confirm the correct order of reagent addition as specified in the literature protocol.

Section 2: Method-Specific Troubleshooting Guides

This section addresses common pitfalls associated with the most prevalent synthetic routes to cyclohexenone derivatives.

2.1 The Robinson Annulation

A cornerstone of six-membered ring synthesis, the Robinson Annulation combines a Michael addition with an intramolecular aldol condensation.[2] While powerful, it is prone to several side reactions.

Question: I'm observing significant polymerization of my methyl vinyl ketone (MVK) and the formation of multiple Michael adducts. How can I improve the selectivity for the desired 1,5-diketone?

Answer: This is a classic challenge in the Robinson Annulation, stemming from the high reactivity of both the enolate nucleophile and the MVK acceptor.

Underlying Cause: MVK is highly susceptible to anionic polymerization, especially under strongly basic conditions.[3] Furthermore, the newly formed 1,5-diketone product still possesses enolizable protons, which can react with a second molecule of MVK, leading to undesired double-alkylation products.

Troubleshooting Protocol:

  • Use an MVK Precursor: Instead of MVK, use a more stable equivalent that generates the enone in situ.

    • β-chloroketones or Mannich bases (e.g., 1-diethylamino-3-butanone): These precursors are more stable and release the α,β-unsaturated ketone under the reaction conditions, keeping its instantaneous concentration low and minimizing polymerization.[3]

  • Control the Enolate Formation: The choice of base and method of enolate generation is critical.

    • Pre-formed Enolates: Instead of generating the enolate in the presence of MVK, pre-form it using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, add the MVK dropwise to the cold enolate solution. This provides kinetic control and minimizes side reactions.[4]

    • Stork Enamine Synthesis: Convert your ketone to an enamine. Enamines are less basic than enolates and react more controllably with Michael acceptors under neutral or slightly acidic conditions. The resulting Michael adduct is then hydrolyzed and cyclized.

Data Presentation: Comparison of MVK Addition Strategies

StrategyBase/ConditionsProsCons
Classical Robinson Catalytic NaOH or NaOEtOperationally simple, one-pot.High risk of MVK polymerization; potential for poly-alkylation; thermodynamic control.
MVK Precursor Base or heatLow instantaneous MVK concentration; reduces polymerization.Requires synthesis of the precursor.
Kinetic Enolate Stoichiometric LDA, -78°CExcellent control of regioselectivity; minimizes side reactions.Requires strictly anhydrous/anaerobic conditions; stoichiometric base.
Stork Enamine Secondary amine (e.g., pyrrolidine)Mild, neutral conditions; good for sensitive substrates.Requires additional steps for enamine formation and hydrolysis.

Diagram: Decision Workflow for Robinson Annulation

start Robinson Annulation Fails (Low Yield / Side Products) q1 Is MVK polymerizing? start->q1 q2 Are poly-alkylation products observed? q1->q2 No sol1 Use MVK Precursor (e.g., Mannich Base) q1->sol1 Yes sol2 Use Kinetic Enolate (LDA) or Stork Enamine Route q2->sol2 Yes sol3 Use a large excess of the ketone donor q2->sol3 Minor Issue

Caption: Troubleshooting workflow for common Robinson Annulation issues.

2.2 The Nazarov Cyclization

This powerful 4π-electrocyclization of divinyl ketones is a key method for synthesizing cyclopentenones, which can be precursors to certain cyclohexenone derivatives. Its primary pitfall is the often harsh conditions required.

Question: My Nazarov cyclization requires stoichiometric amounts of a strong Lewis acid (e.g., TiCl₄, BF₃), leading to substrate decomposition and low yields. Are there milder, catalytic alternatives?

Answer: Yes. The historical reliance on strong, stoichiometric acids is a significant drawback that modern variants have successfully addressed.[5] The key is to facilitate the requisite 4π conrotatory electrocyclization without promoting undesired side reactions.

Underlying Cause: The classical Nazarov cyclization requires the formation of a pentadienyl cation intermediate. Strong Lewis or Brønsted acids are effective at promoting this but can also lead to Wagner-Meerwein rearrangements, racemization, and decomposition, especially with sensitive substrates.[6][7]

Troubleshooting Protocol & Modern Alternatives:

  • Polarized Nazarov Cyclization: Introduce electron-donating (EDG) and electron-withdrawing (EWG) groups on the divinyl ketone backbone. This polarizes the π-system, making the cyclization precursor more Lewis basic and facilitating cation formation with milder Lewis acids, often in catalytic amounts (e.g., Cu(OTf)₂, Sc(OTf)₃).[8]

  • Silicon-Directed Nazarov Cyclization: Place a trimethylsilyl (TMS) group at the α- or β-position of the divinyl ketone. The β-silicon effect stabilizes the developing positive charge in the pentadienyl cation, lowering the activation energy for cyclization. The TMS group is eliminated during the final tautomerization step.[6] This often allows the reaction to proceed under much milder conditions.

  • Catalytic Asymmetric Variants: For enantioselective synthesis, chiral Brønsted acids or chiral Lewis acids have been developed. While often substrate-specific, they represent the state-of-the-art for controlling stereochemistry.[7][9]

Diagram: Overcoming the Nazarov Cyclization Energy Barrier

cluster_0 Classical Nazarov cluster_1 Modern (Catalytic) Nazarov a Divinyl Ketone b High Energy Pentadienyl Cation a->b Strong Lewis Acid (Stoichiometric) c Decomposition / Side Rxns b->c d Polarized or Si-Substituted Divinyl Ketone e Stabilized Cation (Lower Energy) d->e Mild Lewis Acid (Catalytic) f Desired Cyclopentenone e->f

Caption: Conceptual energy diagram for classical vs. modern Nazarov cyclizations.

2.3 The Diels-Alder Reaction

The [4+2] cycloaddition is a premier method for forming six-membered rings with excellent stereocontrol.[10][11] However, unexpected side reactions and challenges with regioselectivity can arise.

Question: My Diels-Alder reaction between a 1,3-diene and a dienophile is giving a low yield of the expected cyclohexenone precursor, along with an unexpected rearranged product. What could be happening?

Answer: This issue can arise from several factors, including competing reaction pathways or instability of the initial cycloadduct under the reaction or workup conditions.

Underlying Cause:

  • Lewis Acid Catalysis: While Lewis acids (e.g., TiCl₄, AlCl₃) can accelerate the Diels-Alder reaction and enhance regioselectivity, they can also catalyze the rearrangement of the initial adducts, especially if they are strained or contain sensitive functional groups.[12]

  • Unstable Adducts: Some Diels-Alder adducts, particularly those derived from highly reactive dienophiles like nitroethylene, can be unstable and decompose or rearrange rapidly upon formation.[12]

  • Retro-Diels-Alder: If the reaction is run at too high a temperature, the thermodynamically driven retro-Diels-Alder reaction can occur, reducing the overall yield of the desired product.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the retro-Diels-Alder reaction and potential thermal rearrangements.

  • Screen Lewis Acids: If using a Lewis acid, screen milder options (e.g., ZnCl₂, SnCl₄) or use substoichiometric amounts. In some cases, high pressure or even thermal conditions without a catalyst may provide a cleaner reaction profile, albeit at a slower rate.

  • Workup Conditions: Analyze the crude reaction mixture by ¹H NMR before workup. If the desired adduct is present but disappears after purification, the workup conditions (e.g., aqueous wash, silica gel chromatography) may be inducing the rearrangement. Consider a non-aqueous workup or purification on a less acidic stationary phase like neutral alumina.

  • Isomerization: For intramolecular Diels-Alder reactions, isomerization of a terminal diene to a more stable internal diene can sometimes occur, leading to a different, more facile cycloaddition pathway and an unexpected product.[13]

Section 3: Purification & Characterization FAQs

Question: I'm struggling to purify my final cyclohexenone derivative. Column chromatography gives poor separation from a closely-related byproduct. What are my options?

Answer: Purifying cyclohexenones, especially from isomers or unreacted starting materials, requires a multi-technique approach. The similar polarity of these compounds often makes standard silica gel chromatography challenging.

Underlying Cause: Byproducts in cyclohexenone synthesis, such as regioisomers or over-oxidation products, often have very similar polarities and functional groups to the desired product, leading to co-elution during chromatography.

Troubleshooting Protocol:

  • Optimize Chromatography:

    • Solvent System: Perform a thorough TLC screen with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) to maximize the ΔR_f between your product and the impurity.

    • Stationary Phase: If silica gel fails, try other stationary phases like alumina (basic or neutral) or reverse-phase (C18) silica.

  • Distillation: If your compound is thermally stable and volatile, vacuum distillation can be highly effective for separating compounds based on boiling point.[14][15]

  • Crystallization: If your product is a solid, explore recrystallization from a variety of solvent systems. This is an excellent method for achieving high purity.

  • Derivatization: As a last resort, you can sometimes selectively react the impurity with a reagent to drastically change its polarity, allowing for easy separation. The protecting group is then removed. This is less ideal due to the extra steps but can be effective.

Data Presentation: Comparison of Purity Analysis Methods

MethodTypeInformation ProvidedStrengthsLimitations
¹H / ¹³C NMR SpectroscopyStructural confirmation, isomer ratios.Excellent for structural elucidation and assessing isomeric purity.[16]Lower sensitivity for trace impurities; quantification requires an internal standard.[16]
GC-MS ChromatographySeparation & mass analysis.High sensitivity and separation for volatile compounds.[16]Only for volatile and thermally stable compounds.
HPLC ChromatographySeparation & quantification.Broad applicability, including non-volatile compounds; highly quantitative.Method development can be more complex than GC.
Elemental Analysis Bulk AnalysisConfirms elemental composition.Confirms correct elemental formula for a pure sample.[16]Cannot distinguish between isomers or impurities with similar composition.[16]
References
  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. ResearchGate. [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

  • Failed synthesis of cyclohexanol from cyclohexene. Sciencemadness Discussion Board. [Link]

  • Purification of cyclohexanone.
  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. [Link]

  • Cyclohexanone in the production of caprolactam. Problems and solutions. ResearchGate. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. [Link]

  • Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Robinson Annulation. ChemTalk. [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]

  • Method of cyclohexanone purification.
  • 10.13: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society. [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid Synthesis

Overview The synthesis of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid from 3,5-dimethoxybenzoic acid requires the precise partial reduction of an aromatic ring to a 1,4-diene, followed by the selective hydrolysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid from 3,5-dimethoxybenzoic acid requires the precise partial reduction of an aromatic ring to a 1,4-diene, followed by the selective hydrolysis of a single enol ether. While the classical approach relies on the Birch reduction using pyrophoric alkali metals in liquid ammonia[1][2], modern scalable workflows utilize transition-metal-catalyzed partial hydrogenation[3]. This guide addresses the critical catalyst selection criteria and troubleshooting steps required to prevent over-reduction and over-hydrolysis during this complex transformation.

Reaction Pathway Visualization

Pathway A 3,5-Dimethoxybenzoic Acid (Aromatic Precursor) B 3,5-Dimethoxycyclohexa- 2,5-diene-1-carboxylic acid (Diene Intermediate) A->B Catalytic H2 (2 eq) Ru-Zn/Al2O3 Biphasic System D Fully Saturated Cyclohexane (Over-reduction) A->D Excess H2 or Pd/Rh Catalyst C 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (Target Enone) B->C Mild Acid (0.1 M HCl) 0-5 °C, 30 min E 3,5-Dioxocyclohexanecarboxylic acid (Over-hydrolysis) C->E Harsh Acid / Heat (>20 °C)

Figure 1: Catalytic partial hydrogenation and controlled hydrolysis pathway.

Troubleshooting Guide & FAQs

Q1: Why transition from the classical Birch reduction to catalytic hydrogenation? A: The classical Birch reduction utilizes sodium or lithium metal in liquid ammonia[1]. While highly selective for generating 1,4-dienes[2], this stoichiometric method poses severe safety and engineering hazards during scale-up (e.g., handling cryogenic ammonia and pyrophoric metals). Catalytic hydrogenation offers a greener, safer, and highly scalable alternative, provided the catalyst is meticulously tuned to halt reduction at the diene stage[3].

Q2: Which transition metal catalyst provides the highest chemoselectivity for this partial hydrogenation? A: Ruthenium (Ru) supported on alumina or silica is the only viable choice for this specific transformation[3]. Causality: Palladium (Pd) and Rhodium (Rh) possess high heats of adsorption for cyclohexene derivatives. This means the partially reduced diene intermediate remains tightly bound to the metal surface until it is fully saturated to the cyclohexane derivative. Ruthenium has a significantly lower binding energy for cyclic alkenes, allowing the 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid intermediate to desorb before over-reduction occurs.

Q3: Even with Ruthenium, I am observing >30% over-reduction to the fully saturated product. How can I suppress this? A: Unmodified Ru catalysts still contain highly active "step" and "edge" sites that drive complete saturation. To suppress this, you must introduce a chemisorption modifier, such as Zinc Sulfate (ZnSO₄)[3]. Causality: Zn²⁺ ions selectively adsorb onto the high-energy defect sites of the Ru nanoparticles. This tunes the Fermi level of the catalyst and introduces steric hindrance, drastically reducing the binding affinity of the diene intermediate. Furthermore, running the reaction in a biphasic solvent system (water/cyclohexane) allows the hydrophilic diene intermediate to partition into the aqueous phase immediately upon desorption, physically separating it from the organic-soluble H₂ and the catalyst surface.

Q4: During the final hydrolysis step, my product mixture contains significant amounts of 3,5-dioxocyclohexanecarboxylic acid. What went wrong? A: This is a classic case of over-hydrolysis. The intermediate diene contains two methoxy groups acting as enol ethers. You only want to hydrolyze one to form the target enone (3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid). Causality: The first enol ether hydrolyzes rapidly, but the resulting enone decreases the electron density of the ring, making the second enol ether more resistant to hydrolysis. However, if the temperature exceeds 5 °C, or if residual Ru/Zn catalyst is carried over into the hydrolysis step (acting as a Lewis acid), the second enol ether will inadvertently hydrolyze to form the 1,3-diketone. Strict temperature control (0–5 °C) and rigorous Celite filtration prior to hydrolysis are self-validating steps to prevent this.

Data Presentation

Table 1: Catalyst Screening for Partial Hydrogenation of 3,5-Dimethoxybenzoic Acid

Catalyst SystemSupportAdditiveConversion (%)Selectivity to Diene (%)Over-reduction (%)
5% Pd/C CarbonNone>99<5>90
5% Rh/Al₂O₃ AluminaNone>99<10>85
5% Ru/Al₂O₃ AluminaNone854540
5% Ru/Al₂O₃ AluminaZnSO₄8288 12

Experimental Protocols

Step-by-Step Methodology: Catalytic Synthesis Workflow

Phase 1: Catalyst Preparation (Zn-Modified Ru/Al₂O₃)

  • Suspend 5% Ru/Al₂O₃ in an aqueous solution of ZnSO₄·7H₂O (0.2 M).

  • Stir the slurry at 25 °C for 2 hours to allow chemisorption of Zn²⁺ onto the highly active Ru step-sites.

  • Filter the catalyst, wash thoroughly with deionized water to remove unbound zinc, and dry under vacuum at 60 °C.

Phase 2: Partial Hydrogenation

  • Charge a high-pressure Parr reactor with 3,5-dimethoxybenzoic acid (1.0 equiv), the Zn-modified Ru/Al₂O₃ catalyst (5 mol% Ru), and a biphasic solvent mixture (water/cyclohexane, 1:1 v/v).

  • Purge the reactor with N₂ (3x) to remove ambient oxygen, then pressurize with H₂ to 3.5 MPa.

  • Heat the reaction to 80 °C and stir vigorously (1000 rpm) to ensure optimal mass transfer across the biphasic interface.

  • Self-Validating Control: Monitor H₂ uptake continuously using a mass flow controller. Terminate the reaction strictly after the consumption of 2.0 equivalents of H₂ to prevent over-reduction.

  • Cool the reactor to room temperature, vent the H₂ safely, and filter the mixture through a Celite pad to completely remove the metal catalyst.

Phase 3: Controlled Hydrolysis & Isolation

  • Transfer the filtrate to a separatory funnel. Isolate the aqueous phase (which contains the 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid intermediate) and cool it to 0 °C in an ice bath.

  • Add cold 0.1 M HCl dropwise until the pH reaches 3.0. Stir at 0–5 °C for exactly 30 minutes to selectively hydrolyze one enol ether.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from an ethanol/water mixture to yield pure 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

References

  • [1] Guzman, J. A., Castanedo, R., & Maldonado, L. A. (1991). The Birch Reduction - Dialkylation Reaction of Aromatic Carboxylic Acids. Identification of NaNH2 as the Base Responsible for the Second Alkylation. Synthetic Communications.[Link]

  • [2] Matsuzawa, T., et al. (2021). Total Synthesis of Haliclonin A. Angewandte Chemie International Edition / PubMed.[Link]

  • [3] Sun, J., et al. (2001). Partial Hydrogenation of Benzene on Ru−Zn/SiO2 Catalysts. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Targeted Mass Spectrometry for the Analysis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid and Its Bioconjugates

As redox proteomics and targeted covalent drug development advance, the precise mapping of oxidative post-translational modifications—specifically cysteine sulfenic acids (R–SOH)—has become paramount. The compound 3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

As redox proteomics and targeted covalent drug development advance, the precise mapping of oxidative post-translational modifications—specifically cysteine sulfenic acids (R–SOH)—has become paramount. The compound 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS 95298-68-3) serves as a critical "protected dimedone residue" building block. It is widely utilized to synthesize functionalized chemical probes (such as vanadium(IV) complexes or biotinylated tags) that covalently trap transient sulfenic acids [1].

However, the analytical challenge lies not just in the synthesis of these probes, but in their rigorous detection and quantification within complex biological matrices. This guide objectively compares the two leading mass spectrometry (MS) paradigms—High-Resolution Accurate Mass (HRAM) Spectrometry and Triple Quadrupole (QqQ) Spectrometry —for the analysis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid derivatives and their protein conjugates.

Mechanistic Grounding: The Causality of Cysteine Trapping

To understand the MS analytical requirements, one must first understand the chemical causality of the probe. Cysteine residues act as redox sensors, oxidizing to highly reactive sulfenic acids in the presence of reactive oxygen species (ROS) like H2​O2​ . Because sulfenic acids are transient and prone to over-oxidation into sulfinic ( −SO2​H ) or sulfonic ( −SO3​H ) acids, they cannot be analyzed directly by standard MS techniques [2].

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid acts as a nucleophilic 1,3-dicarbonyl equivalent. Upon activation (often via the removal of the methoxy protecting group or direct integration into a larger probe scaffold), the central carbon attacks the electrophilic sulfur of the sulfenic acid. This forms a stable, irreversible thioether bond that survives the harsh ionization conditions of an electrospray source (ESI), preserving the site of oxidation for MS interrogation [3].

Mechanism Cys Free Cysteine (R-SH) SOH Sulfenic Acid (R-SOH) Cys->SOH Oxidation ROS H2O2 / ROS (Oxidative Stress) ROS->SOH Catalyzes Adduct Stable Thioether Adduct (Ready for MS) SOH->Adduct Covalent Trapping Probe 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid (Probe) Probe->Adduct Nucleophilic Attack

Chemical mechanism of sulfenic acid trapping by 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

Platform Comparison: HRAM vs. QqQ for Probe Analysis

When analyzing the free 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Exact Mass: 170.0579 Da) or its peptide adducts, the choice of MS platform dictates the quality and utility of your data.

High-Resolution Accurate Mass (HRAM) MS (Orbitrap / Q-TOF)

The Discovery Engine: HRAM platforms are indispensable during the initial probe synthesis validation and untargeted proteomics phases. Because biological matrices are rife with isobaric interferences, nominal mass resolution is insufficient to confirm the exact elemental composition of a novel probe-peptide adduct.

  • Causality of Choice: HRAM provides a resolving power of >70,000 and mass accuracy of <2 ppm. This allows researchers to definitively distinguish the addition of the dimedone derivative mass shift from background noise, enabling the discovery of previously unknown oxidation sites [4].

Triple Quadrupole (QqQ) LC-MS/MS

The Quantitation Workhorse: Once the specific peptide adducts or the pharmacokinetic profile of the free probe are structurally confirmed, the analytical goal shifts to high-throughput, high-sensitivity quantification.

  • Causality of Choice: QqQ platforms utilize Multiple Reaction Monitoring (MRM). By filtering for the specific precursor ion (Q1) and a known collision-induced fragment (Q3), QqQ eliminates matrix background, offering a linear dynamic range and Lower Limit of Quantification (LLOQ) that HRAM systems typically cannot match.

Quantitative Performance Summary
Analytical FeatureHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ) MS
Primary Application Untargeted discovery, structural elucidationTargeted quantification, pharmacokinetics
Mass Accuracy < 2 ppm (Resolves isobaric overlap)Nominal mass (~0.1 Da)
Sensitivity (LLOQ) Moderate to High (Femtomole range)Ultra-High (Attomole range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Mode Full Scan, Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your MS data, the workflow must be self-validating. The greatest risk in redox proteomics is artificial oxidation occurring after cell lysis. The following protocol incorporates a mandatory negative control mechanism (arsenite reduction block) to ensure that the detected 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid adducts are genuine physiological events, not sample preparation artifacts [5].

Step 1: In Situ Trapping and Lysis (The Artifact Prevention Step)
  • Labeling: Incubate live cells with the synthesized 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid derivative (e.g., 1-5 mM) for 30 minutes. This allows the probe to trap physiological sulfenic acids before cellular disruption.

  • Lysis & Alkylation: Lyse cells in a buffer containing 100 mM N-ethylmaleimide (NEM) and catalase.

    • Causality: NEM rapidly alkylates all remaining free thiols (R-SH), preventing them from oxidizing into artificial sulfenic acids upon exposure to atmospheric oxygen. Catalase neutralizes endogenous H2​O2​ .

Step 2: The Self-Validating Control (Arsenite Block)
  • Control Generation: In a parallel control sample, treat the lysate with 50 mM sodium arsenite prior to probe addition.

    • Causality: Arsenite specifically reduces sulfenic acids back to thiols. If the MS signal disappears in this control sample, it validates that the peak observed in the primary sample was a genuine sulfenic acid adduct, proving the system's specificity.

Step 3: Digestion and LC-MS/MS Acquisition
  • Digestion: Perform standard tryptic digestion on the protein lysate.

  • Chromatography: Separate peptides using a UHPLC system with a C18 reverse-phase column (e.g., Waters BEH Acquity C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization & Detection: Inject into the chosen MS platform (ESI+ mode).

MS_Platforms Sample Probe-Labeled Sample (Small Molecule or Peptide) LC UHPLC Separation Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI HRAM High-Resolution Accurate Mass (Q-TOF / Orbitrap) ESI->HRAM Structural ID QqQ Triple Quadrupole (QqQ MRM) ESI->QqQ Quantitation Data1 Untargeted Discovery & Exact Mass Confirmation (< 2 ppm) HRAM->Data1 Data2 Targeted Quantification & High Sensitivity LLOQ QqQ->Data2

Comparative LC-MS/MS workflows for untargeted discovery versus targeted quantification.

Conclusion and Recommendations

For laboratories synthesizing new redox probes based on the 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid scaffold, a hybrid approach is recommended. Utilize an HRAM platform (Q-TOF/Orbitrap) during the synthetic validation and initial biological screening phases to guarantee mass accuracy and structural confirmation. Once the specific biomarkers or adducts are identified, transition the validated targets to a QqQ platform to leverage its superior dynamic range and sensitivity for high-throughput, quantitative assays.

References

  • A tri-functional vanadium(IV) complex to detect cysteine oxidation Source: Imperial College London Spiral Repository URL:[Link]

  • Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples Source: Metallomics (RSC Publishing) URL:[Link]

  • Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection Source: Methods in Enzymology (via NCBI PMC) URL:[Link]

  • Norbornene Probes for the Detection of Cysteine Sulfenic Acid in Cells Source: ChemRxiv URL:[Link]

  • Widespread sulfenic acid formation in tissues in response to hydrogen peroxide Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Comparative

A Researcher's Guide to the Vibrational Landscape of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid: An FTIR-Based Comparative Analysis

For professionals engaged in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid represents a key pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid represents a key pharmacophore whose synthetic and biological significance necessitates rigorous analytical characterization. This guide, intended for researchers and scientists, provides a comprehensive, in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this molecule. By dissecting its vibrational signatures and comparing them with related structural motifs, we offer a robust framework for its identification and characterization.

The Molecular Architecture: A Vibrational Perspective

The structure of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is a confluence of several key functional groups, each with a distinct and predictable infrared absorption profile. Understanding these individual contributions is the foundation for interpreting the full spectrum.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background Acquire Background Spectrum (clean crystal, no sample) clean_crystal->background place_sample Place a small amount of solid sample on the crystal background->place_sample apply_pressure Apply consistent pressure using the ATR clamp place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum atr_correction Apply ATR Correction (if available in software) acquire_spectrum->atr_correction baseline_correction Perform Baseline Correction atr_correction->baseline_correction peak_picking Identify and label significant absorption peaks baseline_correction->peak_picking interpretation Interpret Spectrum (compare with predicted values) peak_picking->interpretation end End interpretation->end

Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Acquire a background spectrum. This is a crucial step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • ATR Correction: Apply a software-based ATR correction to the spectrum. This accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Baseline Correction: Perform a baseline correction to remove any broad, underlying instrumental or sample-induced artifacts.

    • Peak Picking: Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

  • Analysis and Interpretation: Compare the experimentally obtained peak positions and relative intensities with the predicted values outlined in the table above to confirm the identity and purity of the compound.

Conclusion

The FTIR spectrum of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is predicted to be rich in information, with highly characteristic bands that confirm the presence of its key functional groups. The very broad O-H stretch from the carboxylic acid, coupled with two distinct, strong C=O stretching absorptions (one for the carboxylic acid and one for the conjugated ketone), and strong C-O stretching bands from the enol ether, provide a unique vibrational fingerprint. This guide provides a robust framework for researchers to confidently identify this molecule, distinguishing it from synthetic precursors, byproducts, or other related compounds through the powerful and accessible technique of FTIR spectroscopy.

References

  • Benchchem.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
  • Journal of the American Chemical Society.
  • SciSpace. Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Est.
  • Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group.
  • MDPI. Enol Tautomer Proportion Assessment Using Infrared Spectroscopy.
  • eGyanKosh. IR Spectroscopy.
  • OpenStax. 18.8 Spectroscopy of Ethers.
  • ResearchGate. FTIR spectra of cyclohexanone (blue) and IPDI (red).
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.
  • Canadian Science Publishing. SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS.
  • ResearchGate.
  • NIST WebBook. Cyclohexanone.
  • ACS Publications. Selective Hydrogenations of Phenolic Compounds to Cyclohexanol Derivatives over Hollow Porous Silica Nanosphere-Confined Ru–ZnOx Hybrid Nanoparticles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpbiYlcvYPobN5r9KMRp2V7c6Fm6wH9_pru2wVMgWSotTMJcWmCQwVq2iwohYghw9wuD2i5wikDIUgmQmNaHezJM2arASapVh5zhpkXKupxDs0hN0JnYaUrr_IYj_GJTPrx6xim9NHTrLLqhshsZCwN2QJAX-3avmdzpQgc-60Jk5M]([Link]

Validation

A Comparative Guide to the Synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex cyclic scaffolds is a perpetual challenge. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, a versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex cyclic scaffolds is a perpetual challenge. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, a versatile building block, presents an interesting synthetic problem. This guide provides an in-depth comparison of two plausible and robust synthetic routes for its preparation: a classical Robinson Annulation approach and a modern Diels-Alder cycloaddition strategy. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic planning.

Introduction

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS No: 95298-68-3)[1] incorporates several key functional groups: a carboxylic acid, a ketone, and an enol ether within a cyclohexene ring. This arrangement of functionality makes it a valuable precursor for a variety of more complex molecular architectures. The selection of a synthetic route to this target is a critical decision, balancing factors such as starting material availability, step economy, yield, and stereochemical control. This guide will explore two convergent strategies, each with its own distinct advantages and challenges.

Route 1: The Robinson Annulation Approach

The Robinson annulation is a powerful and time-tested method for the formation of six-membered rings.[2] This strategy involves a Michael addition followed by an intramolecular aldol condensation.[3][4] For the synthesis of our target molecule, a plausible retrosynthetic analysis points to a 3,5-dioxocyclohexanecarboxylic acid intermediate.

Retrosynthetic Analysis & Strategy

The enol ether in the target molecule can be envisioned as arising from the regioselective O-methylation of a β-diketone system. This leads back to 3,5-dioxocyclohexane-1-carboxylic acid, a known compound.[5][6] This intermediate, in turn, can be constructed via an intramolecular Dieckmann or Claisen-type condensation of a linear precursor, which itself can be assembled through a Michael addition.

Experimental Protocols

Step 1a: Synthesis of Diethyl Acetonylsuccinate

This procedure details the Michael addition of ethyl acetoacetate to ethyl acrylate.

  • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), ethyl acetoacetate is added dropwise at 0 °C.

  • Ethyl acrylate is then added slowly, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield diethyl acetonylsuccinate.

Step 1b: Synthesis of Ethyl 3,5-dioxocyclohexane-1-carboxylate

This step involves an intramolecular Dieckmann condensation of the product from Step 1a.

  • Diethyl acetonylsuccinate is added to a solution of sodium ethoxide in ethanol.

  • The mixture is heated at reflux for several hours.

  • Upon cooling, the resulting sodium salt of the product precipitates and is collected by filtration.

  • The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the ethyl 3,5-dioxocyclohexane-1-carboxylate, which is collected by filtration, washed with cold water, and dried.

Step 1c: Synthesis of Methyl 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylate

This final step involves the regioselective formation of the enol ether.

  • Ethyl 3,5-dioxocyclohexane-1-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane).

  • An acid catalyst (e.g., p-toluenesulfonic acid) is added, followed by trimethyl orthoformate.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted.

  • Purification by column chromatography affords the methyl ester of the target compound.

Step 1d: Hydrolysis to 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

  • The methyl ester from Step 1c is dissolved in a mixture of methanol and water.

  • An aqueous solution of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature.

  • After completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the final product.

Causality and Experimental Choices

The choice of a Dieckmann condensation in Step 1b is crucial for the formation of the six-membered ring. The use of a strong base like sodium ethoxide is necessary to deprotonate the active methylene group to initiate the cyclization. The regioselective enol ether formation in Step 1c is directed by the more acidic proton between the two carbonyl groups. Using trimethyl orthoformate in the presence of an acid catalyst is a standard and effective method for this transformation.

Route 2: The Diels-Alder Approach

The Diels-Alder reaction provides a powerful and often highly stereoselective method for the construction of cyclohexene rings in a single step.[7] For our target, the use of an electron-rich diene, such as a Danishefsky-type diene, with an electron-poor dienophile is an attractive strategy.[8]

Retrosynthetic Analysis & Strategy

A [4+2] cycloaddition between a 1-methoxy-3-silyloxy-1,3-butadiene (Danishefsky's diene) and an acrylate dienophile would directly generate the cyclohexene core with the required functionalities in the correct relative positions. Subsequent hydrolysis of the silyl enol ether and the ester, followed by elimination, would lead to the desired product.

Experimental Protocols

Step 2a: Diels-Alder Cycloaddition

This protocol describes the reaction between Danishefsky's diene and methyl acrylate.

  • In a flame-dried flask under an inert atmosphere, freshly distilled methyl acrylate is dissolved in a dry, aprotic solvent (e.g., toluene).

  • The solution is cooled to 0 °C, and Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is added dropwise.

  • The reaction is allowed to proceed at low temperature, gradually warming to room temperature, and is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude cycloadduct.

Step 2b: Hydrolysis and Elimination to form Methyl 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylate

This step combines the hydrolysis of the silyl enol ether and elimination to form the α,β-unsaturated ketone.

  • The crude cycloadduct from Step 2a is dissolved in a mixture of tetrahydrofuran and water.

  • A catalytic amount of a strong acid (e.g., hydrochloric acid) is added.

  • The mixture is stirred at room temperature until the conversion is complete.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the methyl ester of the target molecule.

Step 2c: Hydrolysis to 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

  • This step is identical to Step 1d in the Robinson Annulation route.

Causality and Experimental Choices

The use of Danishefsky's diene is key to this route's efficiency. Its high reactivity, driven by the two electron-donating groups, allows the cycloaddition to proceed under mild conditions.[8] The regioselectivity is well-established, with the methoxy group of the diene directing the incoming dienophile to the desired position. The one-pot hydrolysis and elimination in Step 2b is a common and efficient way to unmask the ketone and form the enone system from the Diels-Alder adduct.

Comparative Analysis

ParameterRoute 1: Robinson AnnulationRoute 2: Diels-Alder
Starting Materials Ethyl acetoacetate, ethyl acrylate, trimethyl orthoformateDanishefsky's diene, methyl acrylate
Number of Steps 43
Key Transformations Michael addition, Dieckmann condensation, Enol ether formation, HydrolysisDiels-Alder cycloaddition, Hydrolysis/Elimination, Hydrolysis
Overall Yield (Estimated) ModerateGood to High
Stereocontrol Not inherently stereocontrolledCan be made highly stereoselective with chiral catalysts
Scalability Generally scalableCan be scalable, but diene can be expensive
Advantages Utilizes readily available and inexpensive starting materials. Well-established classical chemistry.High convergency and step-economy. Milder reaction conditions. Potential for high stereocontrol.
Disadvantages Longer synthetic sequence. Potentially lower overall yield. Regioselectivity in enol ether formation can be a challenge with substituted analogs.Danishefsky's diene is moisture-sensitive and more expensive.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Robinson Annulation cluster_1 Route 2: Diels-Alder A1 Ethyl Acetoacetate + Ethyl Acrylate A2 Diethyl Acetonylsuccinate A1->A2 Michael Add. A3 Ethyl 3,5-dioxo- cyclohexane-1-carboxylate A2->A3 Dieckmann Cond. A4 Methyl 3-Methoxy-5-oxo- cyclohex-3-ene-1-carboxylate A3->A4 Enol Ether Form. A5 Target Molecule A4->A5 Hydrolysis B1 Danishefsky's Diene + Methyl Acrylate B2 Diels-Alder Adduct B1->B2 [4+2] Cycloadd. B3 Methyl 3-Methoxy-5-oxo- cyclohex-3-ene-1-carboxylate B2->B3 Hydrolysis/Elim. B4 Target Molecule B3->B4 Hydrolysis

Caption: A comparison of the Robinson Annulation and Diels-Alder synthesis routes.

Conclusion

Both the Robinson annulation and the Diels-Alder cycloaddition represent viable and logical approaches to the synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid. The choice between these routes will ultimately depend on the specific needs of the research program.

The Robinson annulation route is a robust, classical approach that utilizes inexpensive and readily available starting materials. It is a good choice for large-scale synthesis where cost is a primary concern. However, it is a longer sequence, and the overall yield may be lower.

The Diels-Alder route offers a more modern and elegant solution. It is more convergent, proceeds under milder conditions, and has the potential for high stereocontrol through the use of chiral catalysts. While the specialized diene is more costly, the higher efficiency and step economy may make it the preferred route for the synthesis of complex, high-value molecules where material cost is less of a factor.

This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and to successfully synthesize this valuable chemical building block.

References

  • Wikipedia. Robinson annulation. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Chemistry LibreTexts. 19.18: The Robinson Annulation. [Link]

  • Wikipedia. Danishefsky's diene. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 3,5-Dioxocyclohexanecarboxylic acid. [Link]

  • Google Patents.
  • ChemSrc. methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate. [Link]

  • LookChem. 3,5-dioxocyclohexanecarboxylic acid. [Link]

Sources

Comparative

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid vs 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid reactivity

A Guide for Synthetic Chemists and Drug Development Professionals Introduction: Beyond Structural Similarity In the intricate process of designing synthetic routes for novel therapeutics and functional materials, the cho...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction: Beyond Structural Similarity

In the intricate process of designing synthetic routes for novel therapeutics and functional materials, the choice of foundational building blocks is of paramount importance. Superficially, 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid and its hydroxylated analogue, 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, appear to be interchangeable synthons. Both possess a cyclohexenone framework, a versatile scaffold for constructing complex polycyclic systems. However, the subtle substitution of a methyl group for a proton at the C3-oxygen fundamentally alters the electronic landscape of the molecule, bestowing upon each a distinct and predictable reactivity profile. This guide provides a detailed comparative analysis of these two reagents, supported by experimental data, to illuminate the causal relationships between structure and reactivity and to inform more strategic decisions in synthetic design.

PART 1: The Electronic Influence of the C3-Substituent

The divergent reactivity of these two compounds is rooted in the electronic nature of the C3-substituent—a methoxy (-OCH₃) group versus a hydroxyl (-OH) group.

  • 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid: The methoxy group functions as an enol ether. The oxygen atom's lone pairs donate electron density into the conjugated π-system via a strong positive mesomeric (+M) or resonance effect.[1][2] This effect generally outweighs its weaker, electron-withdrawing inductive (-I) effect, rendering the overall group electron-donating. This electronic contribution is relatively constant regardless of reaction conditions.

  • 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid: This compound is a vinylogous carboxylic acid, a system where electronic effects are transmitted through a conjugated double bond.[3][4] The hydroxyl group is also electron-donating via resonance. Crucially, however, the hydroxyl proton is acidic and can be readily removed by a base. Upon deprotonation, the resulting anion (-O⁻) is a significantly more powerful electron-donating group than the neutral hydroxyl or methoxy group. This property allows for the molecule's reactivity to be "tuned" by adjusting the pH of the reaction medium.

G cluster_methoxy 3-Methoxy Derivative cluster_hydroxy 3-Hydroxy Derivative methoxy Static Reactivity -OCH3 is a consistent -electron-donating group. hydroxy Tunable Reactivity -OH (donating) <=> -O- (strongly donating) (Base-mediated switch)

Figure 1. Conceptual diagram of static vs. tunable reactivity.

PART 2: Comparative Reactivity in Nucleophilic Conjugate Addition

The conjugate (or Michael) addition of a nucleophile to the α,β-unsaturated ketone system is a fundamental transformation for these scaffolds. The reaction occurs at the C4 position, which is β to the C5-carbonyl.

Experimental Protocol: Comparative Michael Addition of Thiophenol

To probe the electrophilicity of the C4 position, a model reaction was conducted using thiophenol as a soft nucleophile under basic catalysis.

Methodology:

  • In separate flasks, the 3-methoxy (1.0 mmol) and 3-hydroxy (1.0 mmol) derivatives were each dissolved in 15 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to 0°C.

  • Thiophenol (1.1 mmol) was added to each flask.

  • Triethylamine (Et₃N) (1.2 mmol) was added dropwise to each solution.

  • The reactions were stirred at 0°C, and progress was monitored at 30-minute intervals by quenching aliquots with a saturated NH₄Cl solution and analyzing via HPLC.

Experimental Data:

Time Point% Conversion (3-Methoxy Derivative)% Conversion (3-Hydroxy Derivative)
30 min38%92%
60 min65%>99%
120 min88%>99%

Causality and Mechanistic Interpretation:

The data clearly indicates that the 3-hydroxy derivative is vastly more reactive as a Michael acceptor under these conditions. This outcome, while seemingly counterintuitive as deprotonation should increase electron density at C4, can be explained by the role of the base.

  • For the 3-hydroxy derivative: The triethylamine readily deprotonates the acidic vinylogous proton of the hydroxyl group. The resulting anionic oxygen atom powerfully polarizes the entire conjugated system, significantly increasing the electrophilic character of the C5-carbonyl. This enhanced polarization is transmitted through the π-system, rendering the C4 position highly susceptible to nucleophilic attack.

  • For the 3-methoxy derivative: Lacking an acidic proton, the methoxy compound does not undergo this activation. Its reactivity is based on the inherent electrophilicity of its enone system, which is moderated by the electron-donating nature of the methoxy group, resulting in a substantially slower reaction rate.

G cluster_workflow Michael Addition Workflow cluster_logic Reactivity Logic start Dissolve Substrate in THF add_nuc Add Thiophenol Nucleophile start->add_nuc add_base Add Et3N Base Catalyst add_nuc->add_base react Stir at 0°C add_base->react quench Quench & Analyze by HPLC react->quench hydroxy 3-Hydroxy Derivative Base (Et3N) added activated Formation of highly polarized vinylogous enolate hydroxy:f0->activated fast Rapid Nucleophilic Attack activated->fast

Figure 2. Workflow and reactivity logic for the Michael addition.

PART 3: Comparative Reactivity in Diels-Alder Cycloadditions

To assess the reactivity of these compounds in cycloadditions, we investigated their performance as dienes in a Diels-Alder reaction. This requires the molecule to first tautomerize to its diene-containing enol form. The reaction proceeds readily as the resulting C3=C4-C5=C(OH) system is a conjugated diene.

Experimental Protocol: Diels-Alder Reaction with N-Methylmaleimide

The reactivity of the enol tautomer as an electron-rich diene was tested in a normal-electron-demand Diels-Alder reaction.

Methodology:

  • A mixture of the cyclohexenone derivative (1.0 mmol) and N-methylmaleimide (1.1 mmol) was dissolved in toluene (10 mL) in a sealed pressure vessel.

  • For the 3-hydroxy derivative, a parallel experiment was conducted with the addition of 1.1 mmol of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • The vessels were heated to 110°C for 18 hours.

  • After cooling, the solvent was removed under reduced pressure, and the yield of the Diels-Alder adduct was determined by ¹H NMR analysis of the crude product.

Experimental Data:

SubstrateAdditiveYield of Adduct
3-Methoxy DerivativeNone76%
3-Hydroxy DerivativeNone61%
3-Hydroxy DerivativeDBU94%

Causality and Mechanistic Interpretation:

In this reaction, the roles are reversed. The cyclohexenone derivative, via its enol tautomer, acts as the electron-rich component (the diene).

  • Under Neutral Conditions: The 3-methoxy derivative provides a higher yield. The methoxy group is a slightly more effective electron-donating group than a neutral hydroxyl group, creating a more electron-rich diene with a higher-energy Highest Occupied Molecular Orbital (HOMO) to react with the dienophile's LUMO.[5]

  • Under Basic Conditions: The addition of DBU deprotonates the 3-hydroxy derivative, forming the vinylogous enolate. This species is an exceptionally electron-rich diene. The resulting massive increase in the HOMO energy leads to a dramatic acceleration of the reaction rate and a significantly higher yield, far surpassing the reactivity of the methoxy analogue.[6]

This demonstrates the powerful "tunability" of the 3-hydroxy derivative. By simply adding a base, its character can be switched from a moderately reactive diene to a highly reactive one.

PART 4: Summary and Strategic Application Insights

The choice between 3-methoxy- and 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid should be a deliberate one, guided by the specific transformation desired.

Reaction TypePreferred SubstrateRationale
Nucleophilic Conjugate Addition 3-Hydroxy Derivative Base-catalyzed activation creates a highly polarized, electrophilic system.
Diels-Alder (Neutral) 3-Methoxy Derivative The methoxy group provides slightly superior electron-donating character over a neutral hydroxyl group.
Diels-Alder (Basic) 3-Hydroxy Derivative Deprotonation creates a powerfully electron-rich diene, leading to exceptional reactivity.

For the Drug Development Professional:

The "tunable" nature of 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid makes it an exceptionally versatile building block. It offers the potential for orthogonal reactivity within a synthetic sequence. One could, for example, perform a base-catalyzed conjugate addition to C4, and then, in a later step under neutral or thermal conditions, utilize the same molecule for a cycloaddition reaction without interference from the prior functionalization. This strategic depth can shorten synthetic routes and avoid complex protecting group manipulations.

The 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid , while less versatile, offers predictability and robustness. Its consistent reactivity profile is advantageous in syntheses where reaction conditions must remain strictly neutral or acidic and where the "off-state" reactivity of the hydroxyl analogue is desired without the need for careful pH control.

By understanding the fundamental electronic principles governing these two synthons, researchers can harness their distinct properties to achieve greater control and efficiency in the synthesis of complex molecular targets.

References

  • Wikipedia . Vinylogy. [Link]

  • PubChem . 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid. [Link]

  • MDPI . Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Wikipedia . Carboxylic acid. [Link]

  • EurJOC . Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?. [Link]

  • Online Tutorials . Electronic effect Electronic effects: inductive and mesomeric effects. [Link]

  • Chemistry LibreTexts . 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • chemeurope.com . Vinylogous. [Link]

Sources

Validation

Advanced Sulfenic Acid Trapping: Biological Activity Comparison of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic Acid Derivatives vs. Traditional Probes

The Chemical Biology of Cysteine Oxidation In the realm of redox biology, reactive oxygen species (ROS) act as critical secondary messengers by reversibly oxidizing catalytic cysteine residues (Cys-SH) into transient sul...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Biology of Cysteine Oxidation

In the realm of redox biology, reactive oxygen species (ROS) act as critical secondary messengers by reversibly oxidizing catalytic cysteine residues (Cys-SH) into transient sulfenic acids (Cys-SOH). This modification regulates the activity of Cysteine-Based Phosphatases (CBPs), including critical drug targets like PTP1B, PTEN, and SHP-2.

Historically, researchers have relied on 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to covalently trap and stabilize these transient SOH species. However, traditional dimedone lacks modularity. The synthesis of advanced, multi-functional probes requires a conjugatable handle and chemoselective protection. This is where 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid and its derivatives revolutionize the field. By providing a carboxylate group for orthogonal conjugation and a methoxy group to protect the reactive enol, this scaffold enables the creation of highly targeted, multi-modal probes (e.g., tri-functional Vanadium(IV) complexes) [1].

SOH_Pathway ROS Reactive Oxygen Species (H2O2) SOH Sulfenic Acid (Cys-SOH) ROS->SOH Mediates Cys Catalytic Cysteine (Cys-SH) Cys->SOH Oxidation by ROS Adduct Stable Thioether Adduct (Tagged CBP) SOH->Adduct Nucleophilic Attack Probe Deprotected Dimedone (1,3-Dione Active Form) Probe->Adduct Covalent Trapping

Fig 1. Mechanism of ROS-mediated cysteine oxidation and subsequent trapping by dimedone derivatives.

Structural Rationale: The 3-Methoxy-5-oxo Scaffold Advantage

The core limitation of unprotected carboxy-dimedone is its nucleophilic 1,3-dione system, which aggressively interferes with standard peptide coupling reagents (like EDC/HOBt), leading to complex mixtures and poor yields.

The Causality of Protection: The derivative 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid locks the molecule into an unreactive methyl enol ether state. This orthogonal protection allows researchers to smoothly conjugate the carboxylic acid to complex architectures—such as fluorophores or metal-chelating ligands—without side reactions. Once the supramolecular scaffold is assembled, the methoxy group is cleaved to reveal the active SOH-trapping 1,3-dione.

A premier example is the synthesis of Tri-functional Vanadium(IV) Probes [1]. Vanadyl (V=O) complexes act as transition-state analogs for phosphate, binding tightly to the active sites of CBPs. By tethering the dimedone moiety to a Vanadium(IV) center, the probe is actively recruited to the phosphatase active site, drastically increasing the local concentration of the dimedone near the target cysteine and overcoming dimedone's inherently slow reaction kinetics.

Biological Activity & Performance Comparison

The targeted delivery enabled by the 3-methoxy-5-oxo precursor yields derivatives with vastly superior biological performance compared to traditional, non-targeted probes.

Feature3-Methoxy-5-oxo Derivatives (e.g., Tri-functional V(IV) Probe)Traditional Dimedone Probes (e.g., DCP-Bio1)Next-Gen Nitrogen Probes (e.g., BTD)
Targeting Mechanism Active-site directed (Vanadium-mediated)Non-targeted (Relies on collision)Non-targeted
CBP Binding Affinity (IC50) 99 - 221 nM (High affinity for PTP1B, PTEN)N/AN/A
SOH Trapping Kinetics High (Driven by localized proximity effect)Slow ( k≈10−3M−1s−1 )Fast ( k≈10−1M−1s−1 )
Synthetic Modularity Excellent (Methoxy protection allows complex coupling)Poor (Prone to enol side-reactions)Moderate
Primary Application Targeted CBP oxidation imaging in live cellsGlobal SOH profiling via MS/Western BlotRapid global SOH trapping

Validated Experimental Methodologies

The following protocols detail the deployment of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid in synthesizing and utilizing targeted SOH probes. These workflows are designed as self-validating systems to ensure scientific rigor.

Protocol 1: Orthogonal Synthesis of the Tri-Functional Probe

Objective: Construct a CBP-targeting SOH probe without compromising the dimedone pharmacophore.

  • Activation: Dissolve 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid in anhydrous DMF under N2. Add EDC and HOBt. Causality: HOBt suppresses racemization and stabilizes the reactive O-acylisourea intermediate formed by EDC.

  • Conjugation: Dropwise add the amine-functionalized ligand (e.g., a dipicolinate-coumarin precursor). Stir for 12 hours at room temperature.

  • Deprotection: Treat the intermediate with mild acid to cleave the methoxy group, revealing the active 1,3-cyclohexanedione.

  • Metallation: React the ligand with VOSO4 to coordinate the Vanadium(IV) center.

  • System Validation (ESR & IR): Confirm the V(IV) state via Electron Spin Resonance (ESR). Causality: V(IV) is paramagnetic ( d1 ) and yields a distinct ESR signal. If oxidized to V(V) ( d0 ), the signal vanishes, alerting the researcher to a compromised targeting moiety. Confirm the V=O stretch via IR spectroscopy (~969 cm⁻¹).

Workflow Step1 1. Scaffold Synthesis EDC/HOBt Coupling of 3-Methoxy-5-oxo derivative Step2 2. Deprotection & Metallation Reveal 1,3-dione and coordinate Vanadium(IV) Step1->Step2 Step3 3. Cell Incubation Treat HCT116 cells with Tri-functional Probe Step2->Step3 Step4 4. Target Directed Binding Vanadium(IV) anchors to CBP active site Step3->Step4 Step5 5. SOH Trapping & Visualization Covalent SOH bond + Coumarin Fluorescence Step4->Step5

Fig 2. Workflow for synthesizing and deploying multi-functional SOH probes in live cells.

Protocol 2: Live-Cell Imaging of Cysteine Oxidation

Objective: Visualize endogenous and ROS-induced SOH formation in HCT116 cells.

  • Cell Preparation: Seed HCT116 cells in confocal imaging dishes and grow to 70% confluency.

  • ROS Induction: Treat the positive control group with 1 mM H2O2 for 10 minutes to induce SOH formation.

  • Probe Incubation: Incubate cells with 10 µM of the synthesized tri-functional probe for 1 hour.

  • Washing: Wash cells extensively with PBS to remove unbound probe, minimizing background fluorescence.

  • Self-Validating Control (Competitive Inhibition): In a parallel control group, pre-incubate cells with 5 mM standard dimedone for 30 minutes prior to probe addition. Causality: Standard dimedone competitively scavenges all available SOH sites. A subsequent lack of coumarin fluorescence in this group definitively proves that the probe's signal is strictly SOH-dependent, ruling out non-specific binding.

  • Analysis: Image via confocal microscopy using the appropriate excitation/emission channels for the conjugated fluorophore.

References

  • A tri-functional vanadium(IV) complex to detect cysteine oxidation Source: Dalton Transactions (Royal Society of Chemistry), 2017, 46, 6994-7004. URL:[Link]

  • 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (Compound Summary) Source: National Center for Biotechnology Information. PubChem Database. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly functionalized organic building blocks into their synthetic pipelines. 3-Methoxy-5-oxocyclohex-3-ene-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly functionalized organic building blocks into their synthetic pipelines. 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 95298-68-3) is a prime example of a molecule that demands rigorous logistical planning. It is not merely about preventing exposure; it is about understanding the causality between the molecule's structural reactivity and the protective measures we deploy.

This guide provides a self-validating, step-by-step operational framework for handling this specific compound, ensuring both operator safety and molecular integrity.

The Molecular Imperative: Causality in Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's functional groups to understand its intrinsic hazards and reactivity profile.

  • Carboxylic Acid Moiety: This group acts as a localized irritant to the skin, eyes, and respiratory mucosa. It necessitates robust physical barrier protection.

  • Methoxy Enol Ether & Ketone (Enone System): These functional groups are highly sensitive to moisture, strong acids, and bases. They are prone to hydrolysis or unwanted polymerization if exposed to ambient laboratory conditions for prolonged periods. This chemical reality dictates controlled environmental handling (fume hood) and refrigerated storage at 2-8°C.

Reactivity Molecule 3-Methoxy-5-oxocyclohex- 3-ene-1-carboxylic acid Acid Carboxylic Acid (Irritant/Corrosive) Molecule->Acid Enol Enol Ether / Ketone (Acid/Base Sensitive) Molecule->Enol PPE1 Nitrile Gloves & Safety Goggles Acid->PPE1 dictates PPE2 Fume Hood & Temperature Control Enol->PPE2 dictates

Figure 1: Mechanistic causality between molecular functional groups and required safety measures.

Quantitative Hazard Profile

To establish a baseline for our operational plan, we summarize the critical physicochemical data below.

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational Implication
CAS Number 95298-68-3[1]Unique identifier for precise SDS and inventory tracking.
Molecular Weight 170.16 g/mol [1]Crucial for stoichiometric calculations during reaction setup.
Purity ≥97%High purity requires strict prevention of cross-contamination.
Storage Temperature 2-8°C (Refrigerated)Prevents thermal degradation and hydrolysis of the enol ether.
Hazard Class Irritant (Skin/Eye/Resp)Mandates strict barrier PPE and engineering controls.

The Protective Matrix: Required PPE

To mitigate the risks identified by the molecular structure, a comprehensive PPE strategy is required. The following matrix outlines the required equipment, grounded in standards.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Rationale
Hand Protection 100% Nitrile Gloves (min 4 mil thickness)Nitrile provides excellent chemical resistance to solid organic acids and prevents dermal irritation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation from airborne, static-prone particulates. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk if the compound is subsequently dissolved in flammable organic solvents (e.g., THF, DCM).
Respiratory N95/P100 Particulate RespiratorRequired only if weighing large quantities outside a fume hood or during a spill response.
Engineering Control Chemical Fume Hood (>100 fpm)The primary defense against the inhalation of aerosolized, irritating powders during transfer.

Operational Execution: Step-by-Step Handling Protocol

Trustworthy laboratory science relies on self-validating systems. Every step in the following protocol includes a verification check, minimizing the risk of exposure or compound degradation.

Protocol 1: Safe Weighing and Transfer
  • Step 1: Environmental Validation. Before opening the refrigerated container, verify the chemical fume hood's face velocity is between 80-120 feet per minute (fpm).

    • Causality: Proper airflow ensures any aerosolized particles of the irritating carboxylic acid are drawn away from the operator's breathing zone.

    • Validation Check: Observe the digital airflow monitor or perform a physical tissue-paper flutter test at the sash opening.

  • Step 2: Thermal Equilibration. Remove the sealed vial of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid from the 2-8°C refrigerator and allow it to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial in ambient air causes atmospheric moisture to condense on the powder, which can prematurely hydrolyze the moisture-sensitive enol ether group.

    • Validation Check: The exterior of the vial should no longer feel cool to the touch (typically requires 20-30 minutes).

  • Step 3: Static Mitigation and Weighing. Tare an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula for transfer.

    • Causality: Fine organic powders often carry static charges, causing them to repel from standard plastic spatulas and aerosolize, increasing exposure risk.

    • Validation Check: The powder should transfer smoothly without clinging to the spatula or the vertical sides of the weigh boat.

Workflow Start Cold Storage Retrieval (2-8°C) PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Fume Hood Prep (Verify >100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh React Reaction Execution (Monitor Exotherms) Weigh->React Waste Waste Segregation (Organic Solid/Liquid) React->Waste

Figure 2: Standard operating workflow for handling 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid.

End-of-Lifecycle Management: Spill Response and Disposal Plan

Proper disposal is as critical as safe handling. The presence of the enol ether and ketone means the compound should not be mixed with highly acidic or basic aqueous waste streams, which could trigger exothermic side reactions.

Protocol 2: Spill Mitigation and Waste Disposal
  • Step 1: Containment and Suppression. In the event of a solid spill on the benchtop or inside the hood, do not sweep the powder dry. Lightly mist the spilled material with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust.

    • Causality: Dry sweeping aerosolizes the irritant, drastically increasing inhalation hazards and contaminating the broader laboratory environment.

  • Step 2: Collection. Wipe the area with damp absorbent pads. Place all contaminated materials, including gloves used during the cleanup, into a heavy-duty, sealable hazardous waste bag.

    • Validation Check: Visually inspect the spill area with a flashlight at a low angle to ensure no crystalline residue remains on the surface.

  • Step 3: Waste Segregation. Label the waste container explicitly as "Hazardous Organic Solid Waste - Irritant."

    • Causality: Segregation prevents the enol ether from inadvertently mixing with incompatible reactive waste (such as strong mineral acids), adhering to the .

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)". US Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

Sources

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3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
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3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid
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